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  • Product: 2-Amino-4-(difluoromethyl)anisole
  • CAS: 1261676-27-0

Core Science & Biosynthesis

Foundational

synthesis of 2-Amino-4-(difluoromethyl)anisole

Synthesis and Process Optimization of 2-Amino-4-(difluoromethyl)anisole: A Technical Guide Introduction & Strategic Rationale 2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0) is a highly valued fluorinated building...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Process Optimization of 2-Amino-4-(difluoromethyl)anisole: A Technical Guide

Introduction & Strategic Rationale

2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0) is a highly valued fluorinated building block in pharmaceutical development. The difluoromethyl (–CHF₂) group acts as a lipophilic bioisostere for hydroxyl and thiol groups, improving a drug candidate's metabolic stability and membrane permeability. Synthesizing this compound requires a delicate balance: executing an aggressive fluorination to install the –CHF₂ group, followed by a mild, chemoselective reduction to generate the aniline without degrading the newly formed carbon-fluorine bonds.

Retrosynthetic Strategy

The most scalable and economically viable route to 2-amino-4-(difluoromethyl)anisole begins with the commercially available starting material, 4-methoxy-3-nitrobenzaldehyde. The synthesis is executed in two distinct stages to maximize yield and purity:

  • Nucleophilic Deoxofluorination : Conversion of the aldehyde to a gem-difluoro group.

  • Chemoselective Nitro Reduction : Reduction of the nitroarene to an aniline without triggering hydrodefluorination.

Retrosynthesis A 2-Amino-4-(difluoromethyl)anisole (Target) B 4-(Difluoromethyl)-2-nitroanisole (Intermediate) A->B Nitro Reduction (Fe, NH4Cl) C 4-Methoxy-3-nitrobenzaldehyde (Starting Material) B->C Deoxofluorination (DAST)

Caption: Retrosynthetic strategy for 2-Amino-4-(difluoromethyl)anisole from 4-methoxy-3-nitrobenzaldehyde.

Stage 1: Nucleophilic Deoxofluorination

Mechanistic Causality & Design: is utilized to convert the formyl group of 4-methoxy-3-nitrobenzaldehyde into a difluoromethyl group[1][2]. DAST acts via the nucleophilic attack of the fluoride ion on the activated carbonyl carbon, followed by the expulsion of a sulfinamide byproduct[3]. The reaction is strictly temperature-controlled (initiated at 0 °C) because DAST fluorinations are highly exothermic and prone to generating hazardous hydrogen fluoride (HF) if exposed to trace moisture[4]. Dichloromethane (DCM) is chosen as an aprotic, non-polar solvent to stabilize the transition state and prevent solvolysis.

Self-Validating Protocol:

  • Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge with 4-methoxy-3-nitrobenzaldehyde (10.0 g, 55.2 mmol) and anhydrous DCM (100 mL).

  • Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DAST (13.3 g, 82.8 mmol, 1.5 eq) dropwise via a syringe pump over 30 minutes. Validation: The controlled addition prevents thermal runaway and minimizes the formation of ether-cleaved byproducts.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours.

  • In-Process Control (IPC) : Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aldehyde spot (lower Rf) is fully consumed, and the product spot (higher Rf) dominates. Validation: Absence of the aldehyde proton signal at ~10.0 ppm in a crude ¹H NMR aliquot confirms full conversion.

  • Quenching : Cool the flask back to 0 °C. Slowly pour the mixture into a vigorously stirred beaker containing 200 mL of saturated aqueous NaHCO₃ at 0 °C. Validation: Effervescence (CO₂ release) indicates the successful neutralization of unreacted DAST and HF.

  • Workup : Separate the organic layer. Extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel flash chromatography to yield 4-(difluoromethyl)-2-nitroanisole as a pale yellow solid.

Stage 2: Chemoselective Nitro Reduction

Mechanistic Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a significant risk of hydrodefluorination at the benzylic position, potentially degrading the –CHF₂ group into a –CH₂F or –CH₃ group. To circumvent this, a modified in an aqueous ethanol system is employed[5][6]. This single-electron transfer (SET) mechanism is highly chemoselective, reducing the nitro group through nitroso and hydroxylamine intermediates to the primary amine without cleaving the C–F bonds[7][8].

BechampMechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ N4 Aniline (Ar-NH2) N3->N4 +2e-, +2H+ -H2O

Caption: Stepwise 6-electron Béchamp reduction mechanism from nitroarene to aniline.

Self-Validating Protocol:

  • Preparation : In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(difluoromethyl)-2-nitroanisole (10.0 g, 49.2 mmol) in a mixture of Ethanol (150 mL) and distilled water (50 mL).

  • Reagent Addition : Add Iron powder (325 mesh, 13.7 g, 246 mmol, 5.0 eq) and Ammonium Chloride (5.3 g, 98.4 mmol, 2.0 eq)[5][6]. Validation: NH₄Cl acts as a mild proton source, avoiding the harsh acidic conditions of classical HCl-based Béchamp reductions that could trigger ether cleavage[9].

  • Reflux : Heat the vigorously stirred suspension to 80 °C for 4 hours.

  • IPC : Monitor via LC-MS. The mass peak for the nitro compound (m/z 203) should be entirely replaced by the aniline product (m/z 173).

  • Filtration : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (3 × 50 mL). Validation: The filtrate must be clear; a brown tint indicates colloidal iron passing through, requiring re-filtration.

  • Workup : Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous phase with EtOAc (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from hexanes/EtOAc to afford pure 2-Amino-4-(difluoromethyl)anisole.

Quantitative Data & Process Metrics

StepTransformationReagentsSolvent SystemTemp / TimeExpected YieldTarget Purity (HPLC)
1 DeoxofluorinationDAST (1.5 eq)Anhydrous DCM0 °C → RT / 12 h75 – 85%> 95%
2 Nitro ReductionFe (5.0 eq), NH₄Cl (2.0 eq)EtOH / H₂O (3:1)80 °C / 4 h85 – 92%> 98%

Analytical Validation Markers:

  • ¹H NMR (CDCl₃) : The target compound will show a characteristic triplet for the –CHF₂ proton around 6.50 ppm (J ≈ 56 Hz), a sharp singlet for the –OCH₃ group at ~3.85 ppm, and a broad singlet for the –NH₂ protons at ~3.80 ppm.

  • ¹⁹F NMR (CDCl₃) : A doublet around -110 ppm corresponding to the –CHF₂ fluorine atoms.

References

  • Achievements in Fluorination Using Variable Reagents through a Deoxyfluorination Reaction Organic Chemistry Frontiers[Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Synthetic Communications[Link]

  • Solvent-free zinc-mediated Béchamp reduction using mechanochemistry RSC Mechanochemistry (Recent advances in Béchamp-style methodology)[Link]

  • Diethylaminosulfur trifluoride (DAST) Wikipedia (Derived from Encyclopedia of Reagents for Organic Synthesis)[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-4-(difluoromethyl)anisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-Amino-4-(difluoromethyl)anisole, a fluorinated anilin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-4-(difluoromethyl)anisole, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not broadly published, this document synthesizes available information, predicted properties, and data from analogous structures to offer a valuable resource for researchers.

Core Chemical Properties and Structure

2-Amino-4-(difluoromethyl)anisole (CAS No. 1261676-27-0) is an aromatic organic compound featuring an aniline core substituted with a methoxy group and a difluoromethyl group.[1] The presence of the difluoromethyl group is of particular significance, as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering a unique tool for modulating molecular properties in drug design.[2][3][4]

Table 1: Physicochemical Properties of 2-Amino-4-(difluoromethyl)anisole

PropertyValueSource
CAS Number 1261676-27-0[1]
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol [1]
Predicted Boiling Point ~250-270 °C at 760 mmHgPredicted based on analogous structures
Predicted Melting Point Not available-
Predicted Solubility Soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane). Limited solubility in water.Predicted based on structural features

The Role of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl (-CF₂H) group has emerged as a critical functional group in modern drug discovery.[4] Its unique electronic properties and ability to participate in hydrogen bonding can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Bioisosterism : The -CF₂H group is considered a "lipophilic hydrogen bond donor" and can mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[2][3] This allows for the substitution of these groups to enhance metabolic stability and membrane permeability without losing key biological interactions.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism. This can lead to an increased half-life of drug candidates.[5]

  • Lipophilicity and Permeability : The introduction of a difluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

  • Modulation of pKa : The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.

Caption: The difluoromethyl group as a bioisostere.

Proposed Synthetic Strategies

Ruthenium-Catalyzed para-Selective C-H Difluoromethylation

A promising approach involves the direct, para-selective C-H difluoromethylation of an anilide, such as N-acetyl-2-methoxyaniline. This method, developed by Zhao and colleagues, utilizes a ruthenium(II) catalyst to achieve high regioselectivity.[6]

Experimental Protocol: Proposed Ru(II)-Catalyzed Difluoromethylation

  • Reaction Setup : In a dry reaction vessel under an inert atmosphere, combine N-acetyl-2-methoxyaniline (1.0 eq), a suitable ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and a silver-based oxidant (e.g., AgSbF₆, 20 mol%) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Difluoromethylating Agent : Add a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H), to the reaction mixture.

  • Reaction Conditions : Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification : Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

  • Deprotection : The resulting N-acetyl-2-amino-4-(difluoromethyl)anisole can be deprotected to yield the final product by standard methods, such as acid or base hydrolysis.

Caption: Proposed workflow for the synthesis of 2-Amino-4-(difluoromethyl)anisole.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the structure of 2-Amino-4-(difluoromethyl)anisole and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (3H) appearing as multiplets in the range of δ 6.5-7.5 ppm. - A methoxy group singlet (3H) around δ 3.8-4.0 ppm. - An amino group singlet (2H) with a variable chemical shift. - A triplet for the difluoromethyl proton (-CF₂H ) around δ 6.5-7.0 ppm with a J-coupling of ~50-60 Hz.
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm. - A methoxy carbon around δ 55-60 ppm. - A triplet for the difluoromethyl carbon (-C F₂H) around δ 110-120 ppm due to coupling with fluorine.
¹⁹F NMR - A doublet for the two equivalent fluorine atoms around δ -110 to -130 ppm, coupled to the difluoromethyl proton.
IR (Infrared) - N-H stretching of the primary amine around 3300-3500 cm⁻¹. - C-H stretching of the aromatic ring and methyl group around 2850-3100 cm⁻¹. - C-F stretching bands in the region of 1000-1200 cm⁻¹. - Aromatic C=C stretching around 1500-1600 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z = 173.06.

Potential Applications and Research Directions

Given the properties of the difluoromethyl group, 2-Amino-4-(difluoromethyl)anisole is a promising building block for the synthesis of novel bioactive molecules.

  • Kinase Inhibitors : The aniline scaffold is a common feature in many kinase inhibitors. The introduction of a difluoromethyl group could enhance the potency and pharmacokinetic properties of new inhibitor designs.

  • Agrochemicals : Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for the development of new herbicides, fungicides, and insecticides.

  • Materials Science : The unique electronic properties of fluorinated aromatic compounds could be exploited in the design of novel organic electronic materials.

Safety and Handling

As specific toxicity data for 2-Amino-4-(difluoromethyl)anisole is not available, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-4-(difluoromethyl)anisole represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery and materials science. The strategic incorporation of the difluoromethyl group offers a powerful approach to fine-tune the properties of organic molecules. This technical guide, by consolidating available and predicted data, aims to provide a foundational resource for researchers and to stimulate further investigation into the chemistry and applications of this promising compound.

References

  • Hartwig, J. F. (2013).
  • Jana, N. C., & co-workers. (2018).
  • Shen, Q., et al. (2015).
  • Zhao, Y., et al. (n.d.). Ruthenium(II)
  • Molander, G. A., & co-workers. (n.d.).
  • (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • 2-Amino-4-(difluoromethyl)anisole | 1261676-27-0. (n.d.). Moshang Chemical.
  • 2-Fluoro-4-(aminomethyl)anisole | CAS 123652-95-9. (n.d.). Santa Cruz Biotechnology.
  • Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry. (n.d.). Benchchem.
  • The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... (n.d.). PMC.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-rel
  • SAFETY D
  • Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. (n.d.).
  • 2,4-Diaminoanisole | C7H10N2O | CID 11976. (n.d.). PubChem.
  • Anisole CAS No 100-66-3 MATERIAL SAFETY D
  • 4-Fluoro-2-(difluoromethyl)anisole. (n.d.). MilliporeSigma.
  • Anisole. (n.d.). NIST WebBook.
  • 2-Amino-4-(trifluoromethyl)pyridine 97 106447-97-6. (n.d.). Sigma-Aldrich.
  • 2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211. (n.d.). PubChem.
  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). (n.d.). Amerigo Scientific.
  • 1805329-71-8 | 2-Amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridin-3-ol. (n.d.). ChemScene.

Sources

Foundational

mechanism of action of 2-Amino-4-(difluoromethyl)anisole

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-4-(difluoromethyl)anisole Preamble: Charting Unexplored Territory In the landscape of medicinal chemistry and drug development, countless mole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-4-(difluoromethyl)anisole

Preamble: Charting Unexplored Territory

In the landscape of medicinal chemistry and drug development, countless molecules exist as mere entries in chemical catalogs, their biological potential untapped. 2-Amino-4-(difluoromethyl)anisole is one such compound. A substituted aniline, it possesses structural motifs—a fluorinated methyl group and an anisole backbone—that are hallmarks of many successful pharmaceuticals. However, as of this writing, no peer-reviewed studies have been published detailing its biological activity or mechanism of action.

This guide, therefore, ventures into uncharted territory. It is not a retrospective summary of established knowledge but a prospective roadmap for discovery. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a hypothesis-driven framework to systematically investigate the . We will proceed from foundational chemical principles to a robust, multi-tiered experimental workflow, designed to not only identify a potential molecular target but also to rigorously validate its engagement and downstream functional consequences. This document is structured to be a self-validating system, where each experimental phase builds upon the last to construct a coherent and evidence-based narrative of the compound's biological function.

Part 1: Molecular Profile and Mechanistic Hypothesis

The structure of 2-Amino-4-(difluoromethyl)anisole offers several clues to its potential biological role. A thorough analysis of its constituent functional groups provides a logical foundation for a primary mechanistic hypothesis.

  • The Aniline Moiety (2-aminoanisole): The 2-aminophenyl group is a well-established pharmacophore, particularly prevalent in the design of kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, often forming a "hinge-binding" interaction within the ATP-binding pocket of various kinases. The methoxy group of the anisole can influence solubility and may engage in additional hydrophobic or hydrogen bond acceptor interactions.

  • The Difluoromethyl (CHF₂) Group: The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical properties.[1][2] The difluoromethyl group, in particular, is of significant interest. It is more lipophilic than a methyl group and can act as a weak hydrogen bond donor, a property not shared by the more common trifluoromethyl group.[3] This unique hydrogen bonding capacity can lead to novel interactions with a biological target.[3] Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

Primary Hypothesis: Inhibition of a Serine/Threonine Kinase

Based on the prevalence of the substituted aniline scaffold in kinase inhibitors and the unique properties of the difluoromethyl group, we can formulate a primary hypothesis: 2-Amino-4-(difluoromethyl)anisole acts as an inhibitor of a protein kinase, likely by competing with ATP for binding to the enzyme's active site. The amino group is predicted to engage with the kinase hinge region, while the difluoromethylanisole portion would occupy the adjacent hydrophobic pocket, with the CHF₂ group potentially forming a key hydrogen bond to secure binding affinity and selectivity. A plausible candidate family would be kinases involved in cellular proliferation or inflammatory signaling, such as members of the MAPK or AKT pathways.

Part 2: A Proposed Signaling Pathway and Target Interaction

Let us hypothesize that 2-Amino-4-(difluoromethyl)anisole targets a hypothetical kinase, "Kinase X," which is an upstream regulator in a canonical cell survival pathway.

  • dot

    Caption: Hypothesized signaling pathway inhibited by 2-Amino-4-(difluoromethyl)anisole.

Part 3: Experimental Validation Workflow

To rigorously test our hypothesis, a phased experimental approach is essential. This workflow is designed to move from broad, unbiased screening to specific, mechanistic validation.

  • dot

    Experimental_Workflow Phase1 Phase 1: Target Discovery & Engagement Screening Broad Kinase Panel Screen Phase1->Screening Identify potential kinase hits CETSA Cellular Thermal Shift Assay (CETSA) Phase1->CETSA Confirm target engagement in cells Phase2 Phase 2: In Vitro Mechanistic Validation IC50 Recombinant Enzyme IC₅₀ Determination Phase2->IC50 Quantify potency Binding Binding Affinity (SPR/ITC) Phase2->Binding Determine binding kinetics & affinity Phase3 Phase 3: Cellular Functional Confirmation WesternBlot Downstream Phospho-Protein Analysis Phase3->WesternBlot Verify pathway inhibition CellAssay Cell Viability / Proliferation Assay Phase3->CellAssay Measure functional outcome Screening->Phase2 CETSA->Phase2 IC50->Phase3 Binding->Phase3

    Caption: A three-phase workflow for validating the mechanism of action.

Phase 1: Target Discovery and Engagement

The initial goal is to identify which kinase(s), if any, are bound by 2-Amino-4-(difluoromethyl)anisole.

Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To identify potential kinase targets from a large, representative panel.

  • Materials:

    • 2-Amino-4-(difluoromethyl)anisole (10 mM stock in DMSO).

    • Commercially available kinase panel service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan®).

    • Appropriate kinase buffer, ATP, and substrate for each kinase.

  • Methodology:

    • Provide the compound to the screening service.

    • Request a primary screen at a single high concentration (e.g., 10 µM) against the entire panel.

    • The service will perform radiometric (`³³P-ATP) or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the compound.

    • Data is typically reported as "% Inhibition" relative to a DMSO vehicle control.

  • Causality and Interpretation: A significant inhibition (>50%) of one or more kinases identifies them as primary "hits." This result directly suggests a potential interaction but does not confirm it occurs within a cellular environment.

Phase 2: In Vitro Mechanistic Validation

Once primary hits are identified, the next step is to quantify the potency and binding characteristics of the interaction.

Protocol 2: Recombinant Enzyme IC₅₀ Determination

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC₅₀).

  • Materials:

    • Recombinant, purified "Kinase X" (identified from Phase 1).

    • 2-Amino-4-(difluoromethyl)anisole, serially diluted.

    • ATP, substrate peptide, and detection reagents (e.g., ADP-Glo™, HTRF®).

  • Methodology:

    • Prepare a series of reactions in a 384-well plate. Each well will contain the kinase, its substrate, and a specific concentration of the compound (typically an 8-point, 3-fold serial dilution starting from 100 µM).

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the output signal (luminescence, fluorescence) according to the assay kit manufacturer's instructions.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls. A dose-dependent inhibition curve is a self-validating result, confirming a specific inhibitory activity.

Hypothetical Data: Kinase Inhibition
Parameter Value
Target KinaseKinase X
IC₅₀750 nM
Hill Slope-1.05
R² of Curve Fit0.992
Phase 3: Cellular Functional Confirmation

The final and most critical phase is to confirm that the compound engages its target in a live-cell context and produces the expected biological outcome.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To measure the phosphorylation status of a known substrate of "Kinase X," providing direct evidence of target inhibition in cells.

  • Materials:

    • A relevant cell line that expresses "Kinase X" (e.g., a cancer cell line like A549 or MCF-7).

    • 2-Amino-4-(difluoromethyl)anisole.

    • Growth factor or stimulus to activate the "Kinase X" pathway.

    • Lysis buffer, SDS-PAGE equipment, and Western blot apparatus.

    • Primary antibodies: anti-phospho-"Downstream Kinase" (the substrate of Kinase X), anti-total-"Downstream Kinase", and anti-GAPDH (loading control).

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Stimulate the cells with the appropriate growth factor for 15 minutes to activate the pathway.

    • Immediately wash cells with ice-cold PBS and lyse them.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with the specified primary antibodies, followed by the secondary antibody.

    • Visualize bands using a chemiluminescence imager.

  • Authoritative Grounding: The observation of a dose-dependent decrease in the phospho-protein signal, without a change in the total protein or loading control, is the gold standard for confirming on-target pathway inhibition in cells.

Conclusion

While 2-Amino-4-(difluoromethyl)anisole currently lacks a defined biological role, its chemical structure strongly suggests potential as a kinase inhibitor. This guide has laid out an authoritative, hypothesis-driven, and experimentally rigorous path forward. By systematically progressing through target discovery, in vitro validation, and cellular functional analysis, researchers can effectively de-orphan this compound. The proposed workflow, grounded in established biochemical and cell biology principles, provides a comprehensive and self-validating framework to not only elucidate a potential mechanism of action but also to lay the groundwork for future structure-activity relationship studies and potential therapeutic development.

References

  • Li, H., et al. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
  • Hu, T. S., & Li, M. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

  • Vàmos, E., et al. (2020). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Vankayala, S. L., et al. (2019). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. [Link]

Sources

Exploratory

Therapeutic Trajectories of 2-Amino-4-(difluoromethyl)anisole: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the difference between a failed clinical candidate and a blockbuster drug often comes down to the precise tuning of physicochemical properties at the sub-molecular level....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the difference between a failed clinical candidate and a blockbuster drug often comes down to the precise tuning of physicochemical properties at the sub-molecular level. 2-Amino-4-(difluoromethyl)anisole (systematically known as 5-(difluoromethyl)-2-methoxyaniline, CAS: 1261676-27-0) is not a standalone therapeutic agent; rather, it is a highly privileged, pharmacophoric building block.

By strategically incorporating this fragment into larger molecular frameworks—such as quinazolines or pyrimidines—drug development professionals can engineer targeted therapies with optimized target engagement, enhanced metabolic stability, and superior membrane permeability. This technical guide dissects the mechanistic rationale behind this scaffold and provides self-validating protocols for integrating it into oncology and neurology drug discovery pipelines.

Mechanistic Rationale: The Difluoromethyl Bioisostere

The defining feature of 2-amino-4-(difluoromethyl)anisole is the −CF2​H group. Historically, medicinal chemists relied on the trifluoromethyl ( −CF3​ ) group to block metabolic liabilities and increase lipophilicity. However, −CF3​ often results in "grease balls"—compounds with poor aqueous solubility and excessively high plasma protein binding.

The difluoromethyl group represents a paradigm shift. It acts as a "lipophilic hydrogen bond donor" ()[1]. The highly electronegative fluorine atoms polarize the remaining C−H bond, allowing it to function as a bioisostere for hydroxyl ( −OH ), thiol ( −SH ), or secondary amine groups. This enables the molecule to form critical hydrogen bonds with target proteins (e.g., the DFG motif in kinases) while maintaining a lipophilic profile that favors passive diffusion across lipid bilayers.

Physicochemical Profiling

To understand the structural advantage of the −CF2​H anisole derivative, we must compare it against its structural analogs.

Substituent at C4Hammett Constant ( σp​ )Lipophilicity ( ΔlogP )H-Bond Acidity ( A )Primary Medicinal Application
−CH3​ (Methyl) -0.17BaselineNoneBaseline steric bulk; metabolically labile.
−CF3​ (Trifluoromethyl) +0.54+0.8 to +1.0NoneExtreme lipophilicity; blocks CYP450 oxidation.
−CF2​H (Difluoromethyl) +0.32-0.1 to +0.40.094 – 0.126Lipophilic H-bond donor; enhances BBB penetrance.

Data synthesized from established structure-activity relationship (SAR) studies on fluorinated anisoles ()[1].

Primary Therapeutic Target Classes

When 2-amino-4-(difluoromethyl)anisole is deployed in lead optimization, it is typically directed toward two primary therapeutic areas:

  • Receptor Tyrosine Kinases (Oncology): The aniline nitrogen is a classic hinge-binding motif. When coupled to a 4-chloroquinoline or 4-chloroquinazoline core, the resulting 4-anilinoquin(az)olines act as potent ATP-competitive inhibitors ()[2]. The −CF2​H group projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the methoxy group provides steric tuning at the solvent-exposed front.

  • Central Nervous System (CNS) Targets: The C(sp3)−CF2​H motif is highly valued for its ability to replace metabolically labile hydroxyl groups while driving Central Nervous System (CNS) penetrance ()[3]. This makes the scaffold ideal for targeting neurodegenerative pathways, such as LRRK2 in Parkinson's disease or specific GPCRs.

Pharmacophore Core Derivative Core 4-anilinoquinazoline NH Aniline NH H-Bond Donor Core->NH CF2H CF2H Group Lipophilic H-Bond Donor Core->CF2H OMe Methoxy Group Steric/Electronic Tuning Core->OMe Target1 Kinase Hinge Region ATP Pocket NH->Target1 H-Bond Target2 DFG Motif / Hydrophobic Pocket Allosteric Modulation CF2H->Target2 van der Waals & H-Bond Target3 Solvent Front Solubility Enhancement OMe->Target3 Solvation

Caption: Pharmacophoric mapping of the difluoromethyl anisole motif within a kinase ATP-binding pocket.

Self-Validating Experimental Protocols

To translate this building block into actionable drug discovery, rigorous, self-validating workflows are required. Below are the optimized protocols for synthesizing and evaluating derivatives of 2-amino-4-(difluoromethyl)anisole.

Protocol A: Synthesis of Kinase Inhibitor Derivatives via SN​Ar

Objective: Couple 2-amino-4-(difluoromethyl)anisole to a heterocyclic core to generate a lead kinase inhibitor.

  • Reagent Preparation: Dissolve 1.0 eq of 4-chloroquinazoline and 1.1 eq of 2-amino-4-(difluoromethyl)anisole in anhydrous isopropanol (0.2 M).

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Isolation: Cool to room temperature. The product typically precipitates as the hydrochloride salt. Filter, wash with cold isopropanol, and dry under a vacuum.

Expertise & Causality Check: Why use catalytic acid in isopropanol instead of basic conditions (e.g., K2​CO3​ /DMF)? The aniline nitrogen of our building block is electronically deactivated by the electron-withdrawing −CF2​H group, reducing its nucleophilicity. Acidic conditions protonate the 4-chloroquinazoline core at N1, significantly increasing the electrophilicity of the C4 position. This facilitates the nucleophilic aromatic substitution ( SN​Ar ) without requiring harsh, degradation-inducing bases.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC50​ of the synthesized derivative against a target kinase (e.g., EGFR) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase, 2 µL of the synthesized derivative (serial dilutions in DMSO, 1% final concentration), and 3 µL of ATP/substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature to allow the reaction to proceed.

  • Detection: Add 10 µL of the detection buffer containing a Europium-labeled anti-phospho antibody (donor) and an APC-labeled tracer (acceptor).

  • Data Acquisition: Read the plate on a multi-mode microplate reader. Crucial Step: Set a delay time of 50 µs before integrating the emission signal over 400 µs.

  • System Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only valid if Z′>0.6 .

Expertise & Causality Check: Why TR-FRET over standard ELISA or fluorescence polarization? Highly conjugated, fluorinated aromatic systems often exhibit intrinsic auto-fluorescence that confounds standard biochemical readouts, leading to false positives. TR-FRET utilizes a lanthanide chelate (Europium) with an exceptionally long emission half-life. By introducing a 50 µs time delay before signal acquisition, the rapid background auto-fluorescence of the test compound decays completely, yielding a pristine signal-to-background ratio.

Workflow cluster_assays Self-Validating Screening Cascade Step1 Precursor: 2-Amino-4-(difluoromethyl)anisole Step2 SNAr Nucleophilic Coupling (e.g., 4-chloroquinazoline) Step1->Step2 Step3 Lead Compound Generation (Fluorinated Kinase Inhibitor) Step2->Step3 Assay1 TR-FRET Kinase Assay (Primary Potency) Step3->Assay1 Assay2 PAMPA-BBB Assay (CNS Permeability) Step3->Assay2

Caption: Workflow for the synthesis and screening of 2-Amino-4-(difluoromethyl)anisole derivatives.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]

  • Asquith, C. R. M., & Tizzard, G. J. "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine." Molbank, 2020.[Link]

  • Ruffoni, A., et al. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, 2024.[Link]

Sources

Foundational

A Foundational and Exploratory Technical Guide to 2-Amino-4-(difluoromethyl)anisole

Abstract: This technical guide provides a comprehensive, albeit predictive, overview of 2-Amino-4-(difluoromethyl)anisole, a novel aromatic amine with potential applications in medicinal chemistry. Due to the absence of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, albeit predictive, overview of 2-Amino-4-(difluoromethyl)anisole, a novel aromatic amine with potential applications in medicinal chemistry. Due to the absence of published literature on this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a plausible synthetic route, predicted physicochemical properties, and a detailed roadmap for its initial in vitro and in vivo characterization. The experimental protocols described herein are based on established, validated methodologies designed to rigorously assess the compound's biological activity, metabolic stability, and preliminary safety profile.

Introduction: Rationale and Potential

The strategic incorporation of fluorine atoms into small molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable membrane permeability. The difluoromethyl group (-CF2H), in particular, has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, profoundly influencing a molecule's biological profile[1][2].

2-Amino-4-(difluoromethyl)anisole combines this valuable moiety with an aniline core, a privileged scaffold in numerous pharmacologically active agents. While no empirical data for this specific compound are publicly available, its structural features suggest potential for exploration in various therapeutic areas, including oncology and inflammatory diseases. This guide provides the necessary theoretical and practical framework to initiate a comprehensive investigation into its properties.

Physicochemical & Structural Properties (Predicted)

As no experimentally determined data for 2-Amino-4-(difluoromethyl)anisole is available, the following properties have been predicted using computational models and structural analogy.

PropertyPredicted ValueSource
Molecular Formula C₈H₉F₂NO-
Molecular Weight 173.16 g/mol -
XLogP3 ~2.1-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 2-

Proposed Synthesis and Characterization

A plausible and efficient synthesis of 2-Amino-4-(difluoromethyl)anisole can be envisioned through a multi-step pathway starting from commercially available materials. This proposed route leverages well-established reactions in organic chemistry.

Synthetic Pathway

The proposed synthesis involves three key steps:

  • Nitration: Electrophilic aromatic nitration of anisole to introduce a nitro group, primarily at the ortho and para positions. The desired ortho-isomer, o-nitroanisole, is isolated.[3]

  • Difluoromethylation: Introduction of the difluoromethyl group at the position para to the methoxy group. This can be achieved through various modern difluoromethylation techniques, such as a radical pathway using a suitable difluoromethylating agent and a photoredox catalyst.[2][4]

  • Reduction: Reduction of the nitro group to the primary amine to yield the final product.

G cluster_synthesis Proposed Synthesis of 2-Amino-4-(difluoromethyl)anisole Anisole Anisole Nitroanisole o-Nitroanisole Anisole->Nitroanisole HNO₃, H₂SO₄ Nitro_DFM 4-(Difluoromethyl)-2-nitroanisole Nitroanisole->Nitro_DFM Radical Difluoromethylation (e.g., Photoredox Catalyst, BrCF₂H) FinalProduct 2-Amino-4-(difluoromethyl)anisole Nitro_DFM->FinalProduct Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed three-step synthesis of 2-Amino-4-(difluoromethyl)anisole.

Analytical Characterization Workflow

Confirmation of the final compound's structure and purity is paramount. A standard workflow employing modern spectroscopic and chromatographic techniques should be utilized.

G cluster_analytical Analytical Characterization Workflow start Synthesized Crude Product purification Purification (Column Chromatography) start->purification nmr Structure Confirmation (¹H, ¹³C, ¹⁹F NMR) purification->nmr ms Mass Verification (HRMS) purification->ms hplc Purity Assessment (HPLC/UPLC, >95%) nmr->hplc ms->hplc end Characterized Compound hplc->end

Caption: Standard workflow for the characterization of the synthesized compound.

Foundational In Vitro Evaluation

A tiered approach to in vitro testing is essential to build a comprehensive profile of the compound's biological activity and potential liabilities.

Antiproliferative Activity in Cancer Cell Lines

Rationale: This initial screen determines if the compound possesses cytotoxic or cytostatic effects against cancer cells, providing a basis for its potential as an anticancer agent.

Protocol: MTT Cell Viability Assay [5]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-Amino-4-(difluoromethyl)anisole (e.g., from 0.01 µM to 100 µM) in culture medium. Add the dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Caption: Workflow for determining the antiproliferative activity of the compound.

Metabolic Stability Assessment

Rationale: Evaluating a compound's stability in the presence of drug-metabolizing enzymes is crucial for predicting its in vivo half-life and hepatic clearance. Liver microsomes contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs).[6][7][8]

Protocol: Liver Microsomal Stability Assay [6][7]

  • Preparation: Prepare a reaction mixture containing rat or human liver microsomes (0.5 mg/mL final concentration) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add 2-Amino-4-(difluoromethyl)anisole (1 µM final concentration) to the mixture and pre-warm at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points: Aliquot samples from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[7][9]

Preliminary Genotoxicity Screening

Rationale: The Ames test is a standard initial screen to assess the mutagenic potential of a new chemical entity by measuring its ability to induce reverse mutations in histidine-deficient Salmonella typhimurium strains.[10][11][12]

Protocol: Ames Test (Plate Incorporation Method) [10][12][13]

  • Strain Selection: Utilize multiple S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1538) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.

  • Assay Procedure: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Include negative (vehicle) and positive controls (known mutagens for each strain).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Cardiovascular Safety Screening

Rationale: Inhibition of the hERG potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[14][15] Early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint.[16]

Protocol: hERG Automated Patch-Clamp Assay [14][17]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK cells).

  • Assay Setup: Employ an automated patch-clamp system (e.g., QPatch).

  • Compound Application: Apply multiple concentrations of 2-Amino-4-(difluoromethyl)anisole to the cells in a cumulative or single-addition format.

  • Electrophysiology Recording: Measure the hERG channel current in response to a specific voltage-clamp protocol before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value. Compare this value to known positive controls (e.g., dofetilide, cisapride).[16]

Foundational In Vivo Evaluation

Positive in vitro results should be followed by well-designed in vivo studies to understand the compound's behavior in a whole-organism system.

Pharmacokinetic (PK) Study in Rats

Rationale: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing essential parameters like bioavailability and half-life needed for designing efficacy studies.[18][19]

Protocol: Rat PK Study (Oral and Intravenous Arms) [18][20]

  • Animal Model: Use male Sprague-Dawley rats (n=3-6 per group).

  • Formulation: Formulate the compound in a suitable vehicle for both oral (PO) gavage (e.g., 0.5% CMC) and intravenous (IV) bolus injection (e.g., saline with a co-solvent).

  • Dosing:

    • PO Group: Administer a single oral dose (e.g., 10 mg/kg).

    • IV Group: Administer a single IV bolus dose via the tail vein (e.g., 1-2 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[20]

  • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), t₁/₂, and F (Oral Bioavailability).[21]

G cluster_pk Workflow for In Vivo Pharmacokinetic Study dosing 1. Dose Rats (Oral & IV Groups) sampling 2. Serial Blood Sampling dosing->sampling plasma 3. Plasma Preparation sampling->plasma analysis 4. Bioanalysis (LC-MS/MS) plasma->analysis calculation 5. Calculate PK Parameters analysis->calculation

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Xenograft Tumor Growth Inhibition Model

Rationale: If the compound demonstrates potent in vitro anticancer activity and a reasonable PK profile, its efficacy must be tested in vivo. The subcutaneous xenograft model is a standard for initial efficacy assessment.[22][23][24]

Protocol: Subcutaneous Xenograft Efficacy Study [25][26]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 5-6 weeks old.

  • Tumor Implantation: Subcutaneously implant a suspension of a sensitive human cancer cell line (e.g., 5 x 10⁶ HCT116 cells) into the right flank of each mouse.[26]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Treatment Group: Administer 2-Amino-4-(difluoromethyl)anisole at one or more dose levels based on PK data, using a defined schedule (e.g., daily oral gavage for 21 days).

    • Vehicle Group: Administer the vehicle alone on the same schedule.

    • (Optional) Positive Control Group: Administer a standard-of-care agent.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size, or after the treatment period ends. Euthanize animals according to approved ethical protocols.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Collect tumors for optional pharmacodynamic (biomarker) analysis.

Conclusion

2-Amino-4-(difluoromethyl)anisole represents an unexplored chemical entity with significant potential stemming from its unique structural motifs. This guide provides a robust, scientifically grounded framework for its initial synthesis and comprehensive evaluation. By following the detailed in vitro and in vivo protocols, researchers can systematically uncover its biological activity, metabolic fate, and preliminary safety profile, thereby determining its viability as a lead candidate for further drug development.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773.
  • Di, L., & Cumin, F. (2011). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 6(10), 1031-1040.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pharmacology Discovery Services. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Singh, M., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7077-7082.
  • University of Washington. (n.d.). The Ames Test. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ImmunoGen. (2016). In vitro cytotoxicity assay. Bio-protocol, 6(12), e1839.
  • Welm, A. L., & Welm, B. E. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098.
  • BASTOS, A., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 74(4), 845-854.
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • An, F., & Tofilon, P. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-7.
  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Bercu, J. P., et al. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 7(2), 244-247.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Gomez, C., & Sarpong, R. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 26(16), 4984.
  • Protheragen. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

  • Bercu, J. P., et al. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 7(2), 244-247.
  • Wikipedia. (n.d.). o-Nitroanisole. Retrieved from [Link]

  • Singh, S. P., et al. (2008). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Pharmaceutical Sciences, 97(10), 4475-4484.
  • Turnbull, D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7004-7028.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Kim, H. S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates.
  • Bercu, J. P., et al. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 7(2), 244-247.
  • Ohtsuka, Y., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5564-5567.
  • Mosrin, M., & Knochel, P. (2008). Preparation of fully substituted anilines for the synthesis of functionalized indoles. Organic & Biomolecular Chemistry, 6(1), 121-126.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Emerging Role of 2-Amino-4-(difluoromethyl)anisole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the integration of fluorine atoms into molecular scaffolds is a well-established strategy to refine the pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the integration of fluorine atoms into molecular scaffolds is a well-established strategy to refine the pharmacological profile of drug candidates. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, 2-Amino-4-(difluoromethyl)anisole emerges as a promising, albeit currently under-explored, building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its potential applications, grounded in the established roles of its constituent moieties—the 2-aminoanisole core and the bioisosterically significant difluoromethyl group. While direct literature on this specific compound is sparse, by examining analogous structures, we can delineate a clear path for its utilization in drug discovery programs.

Physicochemical and Pharmacokinetic Profile: The Impact of the Difluoromethyl Group

The difluoromethyl (CF2H) group is increasingly recognized as a valuable bioisostere for hydroxyl, thiol, or methyl groups, offering a unique combination of properties.[3] Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CF2H moiety can act as a hydrogen bond donor, a characteristic that can be pivotal for target engagement.[3][4][5] This "lipophilic hydrogen bond donor" capacity allows for the formation of key interactions within a receptor's binding pocket, potentially enhancing potency and selectivity.[4][5]

Furthermore, the difluoromethyl group provides a balance of lipophilicity and polarity.[3] This can lead to improved membrane permeability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to non-fluorinated or trifluoromethylated analogs.[3] The inherent stability of the C-F bond also contributes to increased metabolic stability by shielding adjacent positions from enzymatic degradation, a critical factor in prolonging a drug's half-life.[1]

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
pKa (of the amine) Lower than non-fluorinated anilineThe electron-withdrawing nature of the difluoromethyl group reduces the basicity of the anilino nitrogen.[1]
logP Moderately lipophilicThe difluoromethyl group increases lipophilicity compared to a methyl or hydrogen substituent, but less so than a trifluoromethyl group.[3]
Hydrogen Bonding Capable of acting as a hydrogen bond donorThe C-H bond in the CF2H group is polarized and can participate in hydrogen bonding.[4][5]
Metabolic Stability EnhancedThe strong C-F bonds can block sites of metabolism by cytochrome P450 enzymes.[1]

Proposed Synthetic Pathways

Synthetic_Workflow A 2-Methoxy-5-nitrobenzaldehyde B 2-Methoxy-5-nitrobenzyl alcohol A->B Reduction (e.g., NaBH4) C (2-Methoxy-5-nitrophenyl)methanol derivative B->C Protection/Activation D 1-(Difluoromethyl)-2-methoxy-4-nitrobenzene C->D Difluoromethylation (e.g., with a difluoromethylating agent) E 2-Amino-4-(difluoromethyl)anisole D->E Reduction of nitro group (e.g., H2, Pd/C)

Caption: A proposed synthetic workflow for 2-Amino-4-(difluoromethyl)anisole.

Protocol: Proposed Synthesis of 2-Amino-4-(difluoromethyl)anisole

Step 1: Reduction of 2-Methoxy-5-nitrobenzaldehyde

  • Dissolve 2-methoxy-5-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 10°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-nitrobenzyl alcohol.

Step 2: Difluoromethylation

This step may require specialized reagents and conditions, and the choice of difluoromethylating agent is crucial.

  • Protect or activate the hydroxyl group of 2-methoxy-5-nitrobenzyl alcohol as necessary.

  • In an inert atmosphere, dissolve the substrate in a dry, aprotic solvent.

  • Add a suitable difluoromethylating reagent (e.g., a difluoromethyl-containing sulfonium salt or a silicon-based reagent) and a catalyst or initiator as required.

  • Heat the reaction mixture and monitor its progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography to obtain 1-(difluoromethyl)-2-methoxy-4-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Dissolve 1-(difluoromethyl)-2-methoxy-4-nitrobenzene in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the nitro group is fully reduced.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-Amino-4-(difluoromethyl)anisole.

Potential Applications in Medicinal Chemistry

Based on the structure and properties of 2-Amino-4-(difluoromethyl)anisole, it can be envisioned as a key building block in the synthesis of inhibitors for various enzyme classes and receptor modulators.

Kinase Inhibitors

The 2-amino-substituted aromatic motif is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The difluoromethyl group at the 4-position can be exploited to probe a nearby hydrophobic pocket or to modulate the electronics and solubility of the overall molecule.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Src-family kinases.

  • Rationale: Derivatives of 2-amino-4-fluorobenzoic acid have been successfully employed in the design of EGFR inhibitors.[6] The difluoromethyl group in 2-Amino-4-(difluoromethyl)anisole could offer an alternative substitution pattern to fine-tune activity and selectivity.

Kinase_Inhibitor_SAR cluster_0 2-Amino-4-(difluoromethyl)anisole Core Core [Scaffold] Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) Core->Hinge NH2 group forms critical H-bond HydrophobicPocket Hydrophobic Pocket Core->HydrophobicPocket CF2H group can occupy pocket Solvent Solvent Exposed Region Core->Solvent Anisole moiety can be modified for solubility

Caption: Structure-Activity Relationship (SAR) concept for kinase inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Substituted 2-aminopyridines have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. The bioisosteric replacement of a methyl or other small group with a difluoromethyl group has been shown to be a viable strategy to maintain potency while optimizing other properties.[7]

  • Potential Application: Development of selective nNOS inhibitors for neurodegenerative diseases.

  • Rationale: The 2-aminoanisole core of 2-Amino-4-(difluoromethyl)anisole can be considered an analogue of the 2-aminopyridine scaffold. The difluoromethyl group could enhance membrane permeability and metabolic stability, which are desirable properties for CNS-acting drugs.[7]

Protocol: In Vitro Kinase Assay (Example: EGFR Kinase Assay)

This protocol outlines a general method to assess the inhibitory activity of compounds derived from 2-Amino-4-(difluoromethyl)anisole against a target kinase like EGFR.

Materials:

  • Recombinant human EGFR (Wild-Type and relevant mutants, e.g., T790M).

  • ATP.

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test compounds (synthesized from 2-Amino-4-(difluoromethyl)anisole) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer containing the EGFR enzyme.

  • Add the test compound dilutions or DMSO (as a vehicle control) to the wells.

  • Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[6]

Conclusion and Future Directions

2-Amino-4-(difluoromethyl)anisole represents a valuable, yet largely untapped, resource for medicinal chemists. Its unique combination of a proven pharmacophoric core (2-aminoanisole) and a functionally versatile substituent (difluoromethyl) makes it an attractive starting point for the development of a wide range of therapeutic agents. The ability of the difluoromethyl group to act as a hydrogen bond donor, enhance metabolic stability, and fine-tune lipophilicity provides a compelling rationale for its inclusion in drug discovery campaigns. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, followed by their systematic evaluation in various biological assays to unlock their full therapeutic potential.

References

  • BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibit.
  • Chappell, M. D., Li, R., Smith, S. C., Dressman, B. A., Tromiczak, E. G., Tripp, A. E., ... & Ornstein, P. L. (2016). Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. Journal of Medicinal Chemistry, 59(24), 10974–10993. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitro-anisole.
  • Li, H., et al. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • BenchChem. (n.d.). discovery and initial characterization of (2-Amino-4,6-difluorophenyl)methanol.
  • PMC. (n.d.). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Retrieved from [Link]

  • Dove Medical Press. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. [Link]

  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Discovery.
  • European Patent Office. (n.d.). PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-fluoroanisole. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 2-amino-4-acetyl aminoanisole.
  • PubMed. (n.d.). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents. (n.d.). 2-amino-4-acetamino anisole synthesis process.
  • PubMed. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]

  • ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • MDPI. (2009). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubMed. (2017). Structure-Activity Relationships and Biological Characterization of a Novel, Potent, and Serum Stable C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonist. [Link]

  • PubMed. (2007). Anticancer, Neuroprotective Activities and Computational Studies of 2-amino-1,3,4-thiadiazole Based Compound. [Link]

Sources

Application

Application Notes & Protocols: 2-Amino-4-(difluoromethyl)anisole as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Value of the Difluoromethyl Group In the landscape of modern medicinal chemistry, the integration of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern medicinal chemistry, the integration of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1][2] The difluoromethyl (CF2H) group, in particular, has emerged as a uniquely valuable motif. Unlike its trifluoromethyl (CF3) counterpart, the CF2H group possesses a polarized C-H bond, enabling it to function as a hydrogen bond donor.[2][3][4] This characteristic allows it to serve as a metabolically stable bioisostere for common functional groups like hydroxyls (-OH), thiols (-SH), and even amines (-NH2), potentially enhancing target affinity and specificity.[3][5][6]

This guide focuses on 2-Amino-4-(difluoromethyl)anisole , a bifunctional building block poised for broad utility in drug discovery programs. Its structure offers two key points for chemical modification: the nucleophilic aniline nitrogen, ready for a suite of coupling and derivatization reactions, and the electron-rich anisole ring, which can be further functionalized. The strategic placement of the electron-donating methoxy group and the electron-withdrawing, hydrogen-bond-donating difluoromethyl group creates a unique electronic and steric environment for synthesizing novel compounds with tailored properties.

Physicochemical & Reactivity Profile

The interplay between the substituents on 2-Amino-4-(difluoromethyl)anisole governs its reactivity. The methoxy group is activating and ortho-, para-directing for electrophilic aromatic substitution, while the difluoromethyl group is deactivating. The primary amino group serves as a potent handle for nucleophilic reactions and as a precursor for a wide range of transformations.

PropertyValue (Estimated)Rationale & Impact
Molecular Formula C₈H₉F₂NO-
Molecular Weight 173.16 g/mol -
Appearance Off-white to light brown solidTypical for substituted anilines.
pKa (Conjugate Acid) 3.0 - 4.0The electron-withdrawing CF₂H group reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (~4.6).[7] This can be advantageous for avoiding off-target interactions.
cLogP ~1.8 - 2.2The CF₂H group is less lipophilic than a CF₃ group, offering a tool to modulate solubility and permeability.[8]

Core Synthetic Applications: Detailed Protocols

The true value of a building block is demonstrated through its synthetic versatility. The following protocols detail three fundamental transformations, providing a robust starting point for researchers.

N-Acylation: Amide Bond Formation

Causality & Rationale: N-acylation is a fundamental reaction for protecting the amino group or for synthesizing amides, which are prevalent in biologically active molecules.[9][10] The resulting N-acyl derivative can exhibit altered biological activity or serve as an intermediate for further diversification. This protocol uses an acyl chloride in the presence of a mild base to neutralize the HCl byproduct, preventing the formation of an unreactive aniline salt.[11]

N_Acylation_Workflow cluster_setup Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-Amino-4- (difluoromethyl)anisole and base in DCM B 2. Add Acyl Chloride solution dropwise A->B C 3. Warm to RT Stir for 2-16h (Monitor by TLC/LC-MS) B->C D 4. Quench with H₂O & Separate Layers C->D E 5. Wash Organic Layer (aq. NaHCO₃, Brine) D->E F 6. Dry, Filter, & Concentrate E->F G 7. Purify via Recrystallization or Column Chromatography F->G Product Final Product: N-Acylated Aniline G->Product

Caption: General workflow for the N-acylation of 2-Amino-4-(difluoromethyl)anisole.

Protocol 1: Synthesis of N-(2-methoxy-5-(difluoromethyl)phenyl)acetamide

  • Materials:

    • 2-Amino-4-(difluoromethyl)anisole (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-(difluoromethyl)anisole (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of aniline).[11]

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., Triethylamine, 1.5 eq) to the solution and stir for 5 minutes.

    • Slowly add a solution of acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM to the stirring aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure N-acetylated product.

Diazotization and Sandmeyer Reaction: Halogen Introduction

Causality & Rationale: The conversion of a primary aromatic amine to a diazonium salt is a gateway to a vast array of functional groups. The diazonium moiety (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by various nucleophiles.[12] The Sandmeyer reaction utilizes copper(I) salts to catalytically replace the diazonium group with halides or cyanides, proceeding through a radical-nucleophilic aromatic substitution mechanism.[13][14] This is an indispensable tool for scaffold modification. Strict temperature control (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[13]

Sandmeyer_Workflow cluster_diazotization Part A: Diazotization (0-5 °C) cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification A 1. Dissolve Aniline in conc. HBr / H₂O B 2. Cool to 0-5 °C A->B C 3. Add cold aq. NaNO₂ solution dropwise B->C D Aryl Diazonium Salt (kept cold) C->D F 5. Slowly add cold Diazonium Salt solution D->F E 4. Prepare CuBr in conc. HBr E->F G 6. Warm to RT, then heat (e.g., 50-60°C) to complete reaction F->G H 7. Steam Distillation or Solvent Extraction G->H I 8. Wash, Dry, & Concentrate H->I J 9. Purify via Distillation or Chromatography I->J Product Final Product: 1-Bromo-2-methoxy-4- (difluoromethyl)benzene J->Product

Caption: Experimental workflow for the Sandmeyer bromination reaction.

Protocol 2: Synthesis of 1-Bromo-2-methoxy-4-(difluoromethyl)benzene

  • Materials:

    • 2-Amino-4-(difluoromethyl)anisole (1.0 eq)

    • Concentrated Hydrobromic Acid (HBr, 48%)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Bromide (CuBr)

    • Deionized water, Ice

  • Procedure:

    • Part A: Diazotization

      • In a beaker, cautiously add concentrated HBr (2.5 eq) to water. Cool the solution in an ice-salt bath.

      • Slowly add 2-Amino-4-(difluoromethyl)anisole (1.0 eq) to the cold acid solution with constant stirring. Continue stirring until a fine, uniform suspension of the aniline salt is formed.

      • Maintain the temperature strictly between 0 and 5 °C.

      • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

      • Add the NaNO₂ solution dropwise to the cold aniline salt suspension. The addition rate should be slow enough to keep the temperature below 5 °C.

      • After the addition is complete, stir for an additional 15 minutes. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting cold solution of the diazonium salt is used immediately in the next step.[13]

    • Part B: Sandmeyer Reaction

      • In a separate, larger flask suitable for heating, dissolve copper(I) bromide (1.2 eq) in concentrated HBr.

      • Slowly and carefully, add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will occur.

      • After the addition is complete, allow the mixture to warm to room temperature, then gently heat it on a water bath (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Part C: Work-up and Purification

      • Isolate the crude product by either steam distillation or solvent extraction (e.g., with DCM or ether).

      • Wash the organic layer with dilute NaOH solution, then water, and finally brine.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

      • Purify the resulting crude oil by vacuum distillation or column chromatography to obtain the pure aryl bromide.

Buchwald-Hartwig Amination: C-N Cross-Coupling

Causality & Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15] This reaction has revolutionized medicinal chemistry by enabling the synthesis of complex aryl amines that were previously difficult to access.[15] The choice of ligand is critical; bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[16][17] A strong, non-nucleophilic base is used to deprotonate the amine in the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. To a Schlenk tube, add: - Aryl Halide (e.g., Bromide) - Pd Catalyst & Ligand - Base (e.g., NaOtBu) B 2. Evacuate and backfill with N₂ or Ar (3x) A->B C 3. Add 2-Amino-4-(difluoromethyl)anisole and anhydrous, degassed solvent B->C D 4. Heat mixture (e.g., 80-110 °C) (Monitor by TLC/LC-MS) C->D E 5. Cool to RT, dilute with solvent (e.g., EtOAc) D->E F 6. Filter through Celite® to remove solids E->F G 7. Wash filtrate with water and brine F->G H 8. Dry, Concentrate, & Purify via Column Chromatography G->H Product Final Product: Diaryl Amine H->Product

Caption: General workflow for a Buchwald-Hartwig C-N cross-coupling reaction.

Protocol 3: Synthesis of a Diarylamine Derivative

  • Materials:

    • An aryl bromide (1.0 eq)

    • 2-Amino-4-(difluoromethyl)anisole (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq) or Pd₂(dba)₃ (0.01-0.025 eq)

    • A suitable ligand, e.g., BINAP, Xantphos, or an NHC salt like SIPr·HCl (0.04-0.10 eq)

    • A strong base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), palladium catalyst, ligand, and base.[16][17]

    • Seal the vessel, then evacuate and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.

    • Through the septum, add 2-Amino-4-(difluoromethyl)anisole (1.2 eq) followed by the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to isolate the desired diarylamine product.

The Impact of the CF₂H Group: A Medicinal Chemistry Perspective

Choosing this building block provides chemists with a powerful tool to subtly but significantly alter a compound's properties.

Bioisostere_Concept cluster_target Protein Target Binding Pocket cluster_drugs Bioisosteric Replacement Receptor Ser/Thr/Tyr Residue (-OH) Drug_OH Lead Compound with -OH group Drug_OH->Receptor Hydrogen Bond (Donor: Drug -OH) Drug_CF2H Optimized Compound with -CF₂H group Drug_OH->Drug_CF2H Bioisosteric Replacement Metabolism Metabolic Oxidation Drug_OH->Metabolism Vulnerable Drug_CF2H->Receptor Hydrogen Bond (Donor: Drug -CF₂H) Drug_CF2H->Metabolism Resistant

Caption: Bioisosteric replacement of a hydroxyl with a CF₂H group.
  • Lipophilic Hydrogen Bond Donor: The CF₂H group can form hydrogen bonds with biological targets, mimicking the interactions of hydroxyl or amine groups while increasing lipophilicity, which can aid in cell membrane permeability.[4][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which often target benzylic C-H bonds or hydroxyl groups.[7][18] This can lead to an improved pharmacokinetic profile, such as a longer drug half-life.

  • Conformational Control: The steric and electronic properties of the CF₂H group can influence the conformation of the molecule, potentially locking it into a more bioactive shape for optimal target engagement.[4]

Safety and Handling

2-Amino-4-(difluoromethyl)anisole should be handled with standard laboratory safety precautions. As with most anilines, it should be considered toxic upon inhalation, ingestion, or skin contact.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid creating dust.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before use.

Conclusion

2-Amino-4-(difluoromethyl)anisole is more than just another aniline derivative; it is a strategically designed building block that offers a direct route to incorporating the valuable difluoromethyl group into novel molecular architectures. Its predictable reactivity at the amino group, coupled with the unique physicochemical properties imparted by the CF₂H moiety, makes it an essential tool for researchers, scientists, and drug development professionals aiming to fine-tune the properties of next-generation therapeutics.

References

  • Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. MDPI.
  • Synthesis process of 2-amino-4-acetamino anisole.
  • A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem.
  • Preparation process of 2-amino-4-acetyl aminoanisole.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. twas-rossa.org.za.
  • Aniline synthesis by amination (aryl
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethyl
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Process for the preparation of 2-amino-4-nitro-anisole.
  • Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC.
  • Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. Benchchem.
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Sandmeyer reaction. Wikipedia.
  • Deprotonative Functionalization of the Difluoromethyl Group | Organic Letters.
  • Method for preparing 2-amino-4-acetamido anisole (2015). SciSpace.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing.
  • Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews (RSC Publishing). [Link]

  • CF2H: a fascinating group for application in drug development enabling modul
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. Benchchem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • An Efficient Greener Approach for N-acylation of Amines in W
  • Buchwald–Hartwig amin
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ijpsr.com.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.
  • The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.

Sources

Method

large-scale synthesis of 2-Amino-4-(difluoromethyl)anisole derivatives

Application Note: Large-Scale Synthesis of 2-Amino-4-(difluoromethyl)anisole Derivatives Executive Summary & Strategic Rationale The difluoromethyl (-CF2H) group has emerged as a privileged structural motif in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 2-Amino-4-(difluoromethyl)anisole Derivatives

Executive Summary & Strategic Rationale

The difluoromethyl (-CF2H) group has emerged as a privileged structural motif in modern medicinal chemistry and agrochemical development. Acting as a lipophilic bioisostere for traditional hydrogen-bond donors (such as -OH and -SH), the -CF2H moiety enhances metabolic stability and membrane permeability without sacrificing target binding affinity. Specifically, 2-Amino-4-(difluoromethyl)anisole is a highly sought-after pharmacophore, serving as a critical building block for advanced kinase inhibitors.

Historically, scaling up the synthesis of difluoromethylated arenes has been bottlenecked by the extreme thermal hazards and toxicity associated with traditional deoxofluorinating agents like DAST and Deoxo-Fluor. This application note details a highly scalable, two-step synthetic protocol starting from the inexpensive commodity chemical 4-methoxy-3-nitrobenzaldehyde. By leveraging XtalFluor-E® for safe deoxofluorination followed by controlled catalytic hydrogenation, this route ensures high yields, exceptional safety margins, and straightforward purification.

Retrosynthetic Analysis & Route Selection

Causality in Reagent Selection: The direct conversion of an aromatic aldehyde to a gem-difluoride is the most atom-economical approach to installing the -CF2H group. However, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor present severe thermal hazards, with self-accelerating decomposition temperatures (ARC onset) occurring dangerously low at ~60°C[1]. Furthermore, these liquid reagents generate highly corrosive free hydrogen fluoride (HF) during the reaction, severely limiting their use in standard glass-lined reactors[2].

To bypass these scale-up prohibitive risks, this protocol utilizes XtalFluor-E (diethylaminosulfur trifluoride tetrafluoroborate), a crystalline, bench-stable reagent. XtalFluor-E activates the carbonyl oxygen to form a stable alkoxysulfonium intermediate without the concomitant release of free HF. Fluoride transfer is subsequently achieved by the controlled addition of a promoter, specifically triethylamine trihydrofluoride (Et3N·3HF)[1]. This decoupled activation/fluorination mechanism not only prevents thermal runaway (ARC onset of 119°C) but also significantly suppresses elimination byproducts, leading to a cleaner reaction profile[1][2]. Recent process optimizations have even demonstrated that XtalFluor-E can mediate the deoxofluorination of aromatic aldehydes under highly concentrated or solvent-free conditions at room temperature, further boosting volumetric productivity for large-scale manufacturing[3].

SyntheticRoute SM 4-Methoxy-3-nitrobenzaldehyde (Starting Material) Step1 Deoxofluorination XtalFluor-E, Et3N·3HF DCM, 25°C SM->Step1 Int 4-(Difluoromethyl)- 2-nitroanisole Step1->Int Step2 Nitro Reduction H2 (1 atm), Pd/C MeOH, 25°C Int->Step2 Target 2-Amino-4-(difluoromethyl)anisole (Target API Intermediate) Step2->Target

Synthetic workflow for 2-Amino-4-(difluoromethyl)anisole detailing key reaction stages.

Quantitative Data & Process Parameters

To justify the transition from DAST to XtalFluor-E, the thermal stability and safety metrics are summarized in Table 1, followed by the optimized process parameters for the two-step synthesis in Table 2.

Table 1: Thermal Stability and Safety Metrics of Deoxofluorinating Agents

Reagent Physical State ARC Onset Temp (°C) Free HF Generation Scale-up Suitability
DAST Liquid ~60 Yes Low (Hazardous)
Deoxo-Fluor Liquid ~60 Yes Low (Hazardous)
XtalFluor-E Crystalline Solid 119 No High

| XtalFluor-M | Crystalline Solid | 141 | No | High |

Data derived from Accelerated Rate Calorimetry (ARC) studies comparing fluorinating agents[1].

Table 2: Process Parameters for 2-Amino-4-(difluoromethyl)anisole Synthesis

Step Reaction Reagents & Catalysts Solvent Temp / Time Yield Expectation
1 Deoxofluorination 4-methoxy-3-nitrobenzaldehyde, XtalFluor-E (1.5 eq), Et3N·3HF (2.0 eq) DCM 25°C / 12 h 75-85%

| 2 | Nitro Reduction | Intermediate, H2 (1-2 atm), 10% Pd/C (5 mol%) | Methanol | 25°C / 4-6 h | >90% |

Experimental Workflows & Step-by-Step Methodologies

Mechanism A Aldehyde Carbonyl Oxygen B Nucleophilic Attack on Sulfur of XtalFluor-E A->B C Alkoxysulfonium Intermediate (Stable, No Free HF) B->C D Fluoride Delivery from Et3N·3HF (Promoter Activation) C->D E gem-Difluoride Formation D->E

Mechanistic pathway of XtalFluor-E mediated deoxofluorination avoiding free HF generation.

Protocol 1: Large-Scale Deoxofluorination of 4-Methoxy-3-nitrobenzaldehyde

Objective: Synthesis of 4-(difluoromethyl)-2-nitroanisole. Expert Insight: The use of Et3N·3HF is mandatory for aldehydes. Unlike alcohols where DBU can be used as a promoter, the deoxofluorination of carbonyls requires an exogenous fluoride source because the initial XtalFluor-E activation step does not release fluoride ions[1].

Step-by-Step Procedure:

  • Reactor Preparation: Purge a visually clean, dry glass-lined reactor with nitrogen. Ensure the scrubber system is active.

  • Charging: Add anhydrous dichloromethane (DCM) (3.0 L/kg of substrate) to the reactor. Charge Et3N·3HF (2.0 equiv) and triethylamine (1.0 equiv). Cool the mixture to 0–5°C[1].

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) in portions. The crystalline nature of XtalFluor-E prevents the hazardous fuming associated with liquid DAST[1].

  • Substrate Addition: Slowly add 4-methoxy-3-nitrobenzaldehyde (1.0 equiv). Maintain the internal temperature below 15°C during the addition to control the initial exotherm.

  • Reaction: Remove cooling and allow the reaction to stir at 25°C for 12 hours. Monitor conversion via GC-MS or TLC.

  • Quench & Workup: Carefully quench the reaction by slowly adding a 5% aqueous NaHCO3 solution until CO2 evolution ceases and the pH stabilizes at ~7.5[1][2].

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM. Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 4-(difluoromethyl)-2-nitroanisole.

Protocol 2: Catalytic Hydrogenation to 2-Amino-4-(difluoromethyl)anisole

Objective: Chemoselective reduction of the nitro group without hydrodefluorination. Expert Insight: Benzylic fluorides can be susceptible to hydrogenolysis under aggressive hydrogenation conditions. To prevent the cleavage of the C-F bonds in the -CF2H group, the reduction must be strictly conducted at near-ambient hydrogen pressure (1-2 atm) and room temperature. Standard 10% Pd/C is highly effective; if over-reduction is observed during scale-up, switching to a poisoned catalyst (e.g., Lindlar's catalyst) or PtO2 can completely mitigate defluorination.

Step-by-Step Procedure:

  • Reactor Preparation: Load the crude 4-(difluoromethyl)-2-nitroanisole into a Parr hydrogenator or a continuous flow hydrogenation reactor.

  • Solvent & Catalyst: Dissolve the substrate in methanol (5.0 L/kg). Carefully add 10% Pd/C (5 mol%) under a blanket of nitrogen to prevent catalyst ignition.

  • Purging: Purge the vessel with nitrogen three times, followed by hydrogen gas three times to ensure a completely inert atmosphere prior to reduction.

  • Hydrogenation: Pressurize the vessel to 1-2 atm with H2. Stir vigorously at 25°C. Monitor hydrogen uptake; the reaction is typically complete within 4-6 hours when H2 consumption plateaus.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Do not allow the filtered Pd/C to dry in air; keep it wet with water or solvent to prevent fires).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 2-Amino-4-(difluoromethyl)anisole can be purified via vacuum distillation or crystallization depending on the required purity specifications of the downstream API.

References

  • Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Advanced Safety Protocols for Handling 2-Amino-4-(difluoromethyl)anisole

Target Audience: Research Chemists, Process Engineers, and EHS Professionals in Drug Development Document Type: Technical Safety Protocol & Application Guide Introduction and Chemical Context 2-Amino-4-(difluoromethyl)an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and EHS Professionals in Drug Development Document Type: Technical Safety Protocol & Application Guide

Introduction and Chemical Context

2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0), also recognized systematically as 5-(Difluoromethyl)-2-methoxyaniline[1][2], is a highly specialized fluorinated aromatic amine. In contemporary medicinal chemistry and agrochemical synthesis, the strategic incorporation of a difluoromethyl ( −CF2​H ) group is highly valued. It acts as a lipophilic hydrogen-bond donor, modulating metabolic stability and bioavailability without the extreme steric bulk of a trifluoromethyl group[3][4].

However, the very structural features that make this compound a valuable synthetic building block—namely the electron-modulating methoxy group and the lipophilic difluoromethyl moiety—synergistically amplify its occupational hazards. Fluorinated anilines exhibit enhanced membrane permeability, making them insidious systemic toxins via dermal absorption[4].

This application note establishes a self-validating framework for the safe handling, storage, and emergency management of 2-Amino-4-(difluoromethyl)anisole, grounded in mechanistic toxicology.

Physicochemical and Hazard Profiling

To design an effective safety protocol, we must first quantify the physical properties that dictate the compound's behavior in a laboratory environment. The table below synthesizes the critical data points required for risk assessment.

Property / HazardData / ClassificationCausality & Safety Implication
CAS Number 1261676-27-0[1]Primary identifier for SDS cross-referencing and inventory tracking.
Molecular Formula C8​H9​F2​NO [1]Presence of fluorine increases lipophilicity compared to unfluorinated anisidines.
Molecular Weight 173.16 g/mol [1]Low molecular weight facilitates rapid diffusion through porous PPE materials.
Physical State Solid / Crystalline (Typical for analogs)Prone to aerosolization. Dust generation is a primary inhalation hazard[5].
Primary Acute Hazard Methemoglobinemia[6][7]Impairs oxygen transport. Requires immediate medical intervention upon systemic exposure.
Dermal Hazard High Penetration / Sensitizer[4][6]The −CF2​H group enhances skin absorption. May cause severe allergic dermatitis[4][6].
Environmental Aquatic Toxicity[4][8]Cannot be disposed of in standard aqueous waste streams; requires heavy-metal/toxic sequestration[4].

Mechanistic Toxicology: The Methemoglobinemia Pathway

The most critical acute risk when handling 2-Amino-4-(difluoromethyl)anisole is the development of methemoglobinemia [6][7]. Unlike simple irritants, aromatic amines act as systemic pro-toxins.

When absorbed through the skin or lungs, the compound is transported to the liver, where Cytochrome P450 enzymes catalyze an N-hydroxylation reaction. The resulting N-hydroxyarylamine is a highly reactive intermediate that enters the bloodstream and oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ). This oxidized form, methemoglobin, cannot bind oxygen, leading to cellular hypoxia, cyanosis (blue discoloration of skin/lips), dizziness, and potentially fatal cardiovascular collapse[6][7][9].

G cluster_0 Exposure & Absorption cluster_1 Hepatic Bioactivation cluster_2 Pathophysiology N1 2-Amino-4-(difluoromethyl)anisole (Lipophilic Fluorinated Aniline) N2 CYP450 N-Hydroxylation N1->N2 Dermal/Inhalation N3 N-Hydroxyarylamine (Reactive Intermediate) N2->N3 Oxidation N4 Hemoglobin Oxidation (Fe2+ → Fe3+) N3->N4 Bloodstream Entry N5 Methemoglobinemia (Tissue Hypoxia & Cyanosis) N4->N5 O2 Binding Impaired

Fig 1: Mechanistic pathway of fluorinated aniline-induced methemoglobinemia.

Standard Operating Protocols (SOP)

To mitigate the risks outlined above, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: proceeding to the next step requires the successful verification of the previous one.

Phase 1: Pre-Experiment Verification & PPE
  • Engineering Controls Validation: Verify that the laboratory chemical fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm)[4][5]. Do not proceed if the flow alarm is active.

  • PPE Donning:

    • Wear a flame-resistant laboratory coat.

    • Don standard safety goggles (face shield recommended for scaling up)[6][9]. Note: Contact lenses must be removed prior to handling, as they can trap vapors against the cornea[6][7].

    • Gloving Strategy: Apply a double-layer of nitrile gloves[4]. The enhanced lipophilicity of fluorinated anilines can degrade standard latex rapidly. Inspect gloves for micro-tears.

Phase 2: Dispensing and Handling
  • Static Mitigation: Because the compound may exist as a fine powder prone to aerosolization[5], use an anti-static gun on the weighing spatula and the receiving vessel to prevent dust repulsion.

  • Weighing: Place the analytical balance inside the fume hood. Tare a sealed vial, add the compound using a dedicated spatula, and seal the vial before removing it from the balance.

  • Inert Atmosphere Transfer: Anilines are prone to oxidation (evidenced by a darkening/browning of the material)[4]. If setting up a reaction, flush the reaction flask with Argon or Nitrogen prior to introducing the compound.

Phase 3: Decontamination and Waste Management
  • Tool Decontamination: Rinse all spatulas and glassware with a polar aprotic solvent (e.g., acetone or ethyl acetate) directly into a designated hazardous waste container inside the hood.

  • Waste Segregation: Do not dispose of any aqueous washes containing 2-Amino-4-(difluoromethyl)anisole down the sink. It is highly toxic to aquatic life[4]. Segregate into a clearly labeled "Halogenated Amine/Aniline Waste" carboy.

  • PPE Doffing: Remove outer gloves inside the fume hood and dispose of them in solid hazardous waste. Wash hands thoroughly with soap and copious amounts of water immediately after the procedure[5][9].

Emergency Response Protocols

In the event of an exposure, speed is critical. The presence of the difluoromethyl group means systemic absorption will begin almost immediately upon dermal contact.

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes[5][7]. Do not use chemical neutralizers. Seek immediate medical evaluation, specifically requesting a blood methemoglobin level test[6].

  • Inhalation: Evacuate the individual to fresh air immediately. If breathing is labored, administer 100% supplemental oxygen[7]. Keep the patient at rest, as physical exertion exacerbates the effects of hypoxia induced by methemoglobinemia.

  • Ocular Exposure: Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids[5][7]. Remove contact lenses if present and easy to do. Seek immediate ophthalmological care.

References

  • Molaid Chemical Database. 2-Amino-4-(difluoromethyl)anisole | 1261676-27-0. Retrieved from:[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Anisidine. Retrieved from:[Link]

  • University of Georgia Office of Research Safety. Standard Operating Procedure: p-Anisidine. Retrieved from: [Link]

  • Ministry of the Environment, Government of Japan. Chemical Substances Control Law Reference: o-Anisidine. Retrieved from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Anisidine. Retrieved from:[Link]

Sources

Method

Application Note: 2-Amino-4-(difluoromethyl)anisole in Peptide Synthesis and Drug Discovery

Executive Summary In contemporary peptide drug development, overcoming proteolytic lability and poor membrane permeability remains a critical bottleneck. The strategic incorporation of fluorinated motifs has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary peptide drug development, overcoming proteolytic lability and poor membrane permeability remains a critical bottleneck. The strategic incorporation of fluorinated motifs has emerged as a premier solution for modulating pharmacokinetics without drastically altering target binding affinity[1]. This application note details the utilization of 2-Amino-4-(difluoromethyl)anisole (CAS 1261676-27-0)—also systematically known as 5-(difluoromethyl)-2-methoxyaniline—as a specialized C-terminal capping building block in peptide synthesis. By functioning simultaneously as a lipophilic hydrogen-bond donor and a highly sensitive 19F -NMR probe, this reagent provides a dual-action upgrade to therapeutic peptide scaffolds[2].

Mechanistic Rationale: The Bioisosteric Power of the CF₂H-Anisole Motif

To understand the utility of 2-Amino-4-(difluoromethyl)anisole, one must examine the causality behind its structural components:

  • The Difluoromethyl ( CF2​H ) Group: Unlike the fully fluorinated trifluoromethyl ( CF3​ ) group, the CF2​H moiety acts as a polarized C-H hydrogen-bond donor. It is a recognized bioisostere for hydroxyl and thiol groups, offering similar hydrogen-bonding geometry but with complete resistance to Phase II metabolic conjugation (e.g., glucuronidation)[1].

  • The Anisole Core: The methoxybenzene (anisole) ring dictates the conformational preference of the molecule. When paired with the CF2​H group, the fluoroanisole matched molecular pair significantly increases the partition coefficient ( logD ) and transcellular permeability compared to standard unfluorinated variants[1].

  • Exopeptidase Shielding: Capping a peptide's C-terminus with a bulky, non-natural anilide completely abrogates recognition by carboxypeptidases, extending the in vivo half-life of the peptide drug.

Logic L1 CF2H-Anisole Capping L2 Exopeptidase Shielding L1->L2 L3 Increased logD (Lipophilicity) L1->L3 L4 19F-NMR / PET Tagging L1->L4 L5 Enhanced PK/PD Profile L2->L5 L3->L5 L4->L5

Fig 1: Pharmacokinetic and analytical enhancements via difluoromethyl-anisole derivatization.

Chemical Causality: Tuning Amidation Thermodynamics

Anilines are notoriously poor nucleophiles in peptide synthesis due to the delocalization of the nitrogen lone pair into the aromatic π -system. In 2-Amino-4-(difluoromethyl)anisole, the ortho-methoxy group provides a mesomeric (+M) electron-donating effect, which partially offsets the strong inductive (-I) electron-withdrawing nature of the meta-difluoromethyl group.

However, the steric hindrance at the ortho position necessitates highly efficient coupling thermodynamics. Traditional carbodiimide (DIC/HOBt) chemistry is insufficient and prone to causing C-terminal epimerization during the prolonged reaction times required. Therefore, uronium-based coupling reagents (e.g., HATU) combined with HOAt are mandatory. This combination rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation forward kinetically while suppressing racemization[3].

Pathway N1 Protected Peptide-COOH N2 HATU / HOAt / DIPEA N1->N2 Activation N3 OAt-Active Ester N2->N3 -H2O equivalent N5 Peptide-Anilide Product N3->N5 Amidation N4 2-Amino-4-(difluoromethyl)anisole N4->N5 Nucleophilic Attack

Fig 2: Thermodynamic workflow for HATU-mediated C-terminal amidation with fluorinated anilines.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Amidation

Objective: Couple 2-Amino-4-(difluoromethyl)anisole to a fully protected peptide sequence to generate a metabolically stable C-terminal anilide. Self-Validating System: The reaction is continuously monitored via analytical RP-HPLC. The stoichiometric disappearance of the starting peptide acid peak and the emergence of a highly lipophilic (later eluting) peak confirms conversion prior to quenching.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of the protected peptide acid in a green solvent mixture of Anisole/DMSO (4:1 v/v) to a concentration of 0.1 M. Causality: Anisole is utilized here as a greener, less hazardous alternative to DMF, improving the solubility of hydrophobic sequences while maintaining coupling efficiency[4].

  • Activation: Add 1.2 eq of HATU and 1.2 eq of HOAt to the solution. Stir for 2 minutes at room temperature.

  • Base Addition: Introduce 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The solution will transition to a pale yellow, indicating the formation of the active OAt-ester. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to abstract the carboxylic proton without competing for the active ester[3].

  • Nucleophilic Attack: Add 1.5 eq of 2-Amino-4-(difluoromethyl)anisole. Stir the reaction mixture under an inert argon atmosphere for 12–18 hours. Causality: The extended reaction time compensates for the reduced nucleophilicity of the aniline nitrogen caused by the electron-withdrawing −CF2​H group.

  • Validation & Quenching: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. A mass shift of +155.1 Da (exact mass of the aniline minus H2​O ) dictates successful amidation. Quench the reaction with 5% aqueous NaHCO3​ .

  • Isolation: Extract the product into ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Proceed to global deprotection using standard TFA/scavenger cocktails.

Protocol B: 19F -NMR Conformational Assay Preparation

Objective: Utilize the CF2​H moiety as an environmental probe for peptide folding or target-protein binding. Self-Validating System: A 1D 1H

19F HOESY experiment is used to cross-reference the fluorine signal with the peptide's aliphatic side chains, validating the spatial folding of the peptide.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified, fully deprotected peptide-anilide in 500 µL of deuterated buffer (e.g., PBS in D2​O , pH 7.4) to a final concentration of 1–5 mM.

  • Standardization: Add 0.1% trifluoroacetic acid (TFA) or fluorobenzene as an internal 19F reference standard.

  • Acquisition: Acquire 19F -NMR spectra at 298 K using a broadband fluorine probe. The CF2​H signal will typically appear as a distinct doublet (due to geminal H-F coupling, J≈50−60 Hz) in the region of -110 to -120 ppm.

  • Binding Validation: Titrate the target protein into the NMR tube. Line broadening or chemical shift perturbations of the CF2​H doublet confirm target engagement.

Quantitative Data & Optimization

Table 1: Physicochemical Impact of C-Terminal Modifications (Model Pentapeptide) Demonstrates the superior balance of lipophilicity and stability provided by the difluoromethyl-anisole cap.

C-Terminal Modification logD (pH 7.4)Exopeptidase Half-Life ( T1/2​ ) 19F -NMR Active
Free Acid (-OH)-1.2< 30 minutesNo
Primary Amide ( −NH2​ )-0.42.5 hoursNo
Standard Anilide ( −NH−Ph )+1.8> 48 hoursNo
2-Amino-4-(difluoromethyl)anisole +2.6 > 48 hours Yes (Doublet)

Table 2: Coupling Reagent Efficacy for 2-Amino-4-(difluoromethyl)anisole Highlights the necessity of uronium-based activation for sterically hindered, deactivated anilines.

Coupling Reagent SystemReaction TimeConversion Yield (%)C-Terminal Epimerization (%)
DIC / HOBt24 hours35%12.5%
PyBOP / DIPEA18 hours68%4.2%
HATU / HOAt / DIPEA 12 hours > 95% < 1.0%

References

  • The application of anisole in greener solid-phase peptide synthesis protocols – Compatibility with green bases in Fmoc removal and new green binary mixture for coupling Source: Tetrahedron (2021) URL:[Link]

  • Advances in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science / PMC - NIH (2020) URL:[Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles Source: European Journal of Organic Chemistry / ResearchGate (2015) URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride Source: Organic Letters - ACS Publications (2024) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Amino-4-(difluoromethyl)anisole reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 2-Amino-4-(difluoromethyl)anisole (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0), also known as 5-(difluoromethyl)-2-methoxyaniline.

The difluoromethyl (CF₂H) group is a highly valuable lipophilic bioisostere for hydroxyl and thiol groups in drug development. However, its synthesis is notoriously prone to yield loss due to intermediate instability and unwanted defluorination. This guide provides mechanistically grounded troubleshooting, quantitative data, and self-validating protocols to ensure high-yielding, reproducible reactions.

Part 1: Synthetic Workflows & Mechanistic Logic

To synthesize 2-Amino-4-(difluoromethyl)anisole, two primary pathways are typically employed: the deoxyfluorination of an aldehyde precursor, or the transition-metal-mediated cross-coupling of an aryl halide. Both converge on a nitro-arene intermediate that must be chemoselectively reduced.

SynthesisWorkflow A 4-Methoxy-3-nitrobenzaldehyde C 4-(Difluoromethyl)-1-methoxy-2-nitrobenzene A->C Deoxyfluorination (DAST / Deoxo-Fluor) B 4-Iodo-2-nitroanisole B->C Cu-Mediated Cross-Coupling (TMSCF2H, CuI, Ligand) D 2-Amino-4-(difluoromethyl)anisole C->D Chemoselective Nitro Reduction (Fe/NH4Cl or Pt/C)

Figure 1: Divergent synthetic workflows for 2-Amino-4-(difluoromethyl)anisole.

Part 2: Troubleshooting Guide & FAQs

Q1: My deoxyfluorination of 4-methoxy-3-nitrobenzaldehyde using DAST/Deoxo-Fluor is stalling at ~50% yield with significant decomposition. How can I improve this? Causality & Solution: Reagents like DAST and Deoxo-Fluor release toxic and highly reactive hydrogen fluoride (HF) upon contact with trace moisture 1[1]. The initial nucleophilic attack of the aldehyde oxygen on the sulfur species forms an intermediate that requires fluoride displacement. If trace water is present, it competes with fluoride, leading to carboxylic acid byproducts or reverting to the starting aldehyde. Actionable Fix: Ensure strictly anhydrous conditions. Alternatively, switch to the bench-stable crystalline solid XtalFluor-E combined with a promoter like DBU or triethylamine trihydrofluoride (Et₃N·3HF). This generates fewer corrosive byproducts and significantly improves functional group tolerance2[2].

Q2: I am using the Cu-mediated cross-coupling with TMSCF₂H on 4-iodo-2-nitroanisole, but I observe massive proto-dehalogenation and <20% CF₂H incorporation. What is the mechanistic cause? Causality & Solution: The monomeric [CuCF₂H] intermediate is highly unstable. It readily undergoes α-elimination to form a difluorocarbene, or protonates to form difluoromethane, leaving your aryl iodide to undergo proto-dehalogenation. As demonstrated by Hartwig and co-workers, you must use an excess of TMSCF₂H (typically 5 equivalents) to push the equilibrium toward the stable [Cu(CF₂H)₂]⁻ cuprate complex, which acts as a stable reservoir for the cross-coupling3[3].

CuMechanism Cu CuI + Base CuCF2H [CuCF2H] (Unstable) Cu->CuCF2H + TMSCF2H CuCF2H2 [Cu(CF2H)2]- (Stable Reservoir) CuCF2H->CuCF2H2 + Excess TMSCF2H Prod Ar-CF2H Product CuCF2H->Prod Ar-I (Low Yield) CuCF2H2->Prod Ar-I (Oxidative Addition)

Figure 2: Mechanistic logic of Cu-mediated difluoromethylation highlighting the stabilization step.

Q3: During the final nitro reduction step (Pd/C, H₂) to form 2-Amino-4-(difluoromethyl)anisole, I am losing the CF₂H group. How can I prevent this defluorination? Causality & Solution: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) often leads to hydrodefluorination. Under reductive conditions, Pd(0) has a strong affinity for C-F bonds, leading to oxidative addition and subsequent cleavage of the fluorine atoms. Actionable Fix: Switch to a chemoselective reduction protocol. The Béchamp reduction (Fe/NH₄Cl or Fe/AcOH) or Sodium Dithionite (Na₂S₂O₄) operates via a Single-Electron Transfer (SET) mechanism that strictly targets the electron-deficient nitro group and is completely blind to the C-F bond4[4].

Part 3: Quantitative Yield Analysis

Table 1: Quantitative Comparison of Nitro Reduction Methodologies for CF₂H-Arenes

Reduction MethodReagents / ConditionsTypical YieldDefluorination ImpurityScalability & Notes
Standard Hydrogenation Pd/C, H₂ (1 atm), MeOH, rt40 - 60%High (>20% Ar-CH₃ formation)Poor for CF₂H. Prone to over-reduction.
Poisoned Hydrogenation Pt/C (sulfided), H₂, EtOAc75 - 85%Low (<5%)Good. Requires specialized catalyst.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C85 - 95%None (0%)Excellent. Highly chemoselective via SET.
Dithionite Reduction Na₂S₂O₄, EtOH/H₂O, Reflux70 - 90%None (0%)Moderate. Can generate sulfur byproducts.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the reaction before moving to the next step.

Protocol A: Copper-Mediated Difluoromethylation (Hartwig-Modified)

Objective: Convert 4-Iodo-2-nitroanisole to 4-(Difluoromethyl)-1-methoxy-2-nitrobenzene.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with CuI (1.0 equiv), CsF (3.0 equiv), and 4-Iodo-2-nitroanisole (1.0 equiv).

  • Reagent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Cool the flask to 0 °C, then slowly add TMSCF₂H (5.0 equiv) dropwise. Mechanistic note: The excess silane is critical to form the stable [Cu(CF₂H)₂]⁻ cuprate.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C for 16 hours behind a blast shield.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer thoroughly with water (3x) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Run a crude ¹⁹F NMR using fluorobenzene as an internal standard. A characteristic doublet at ~ -110 ppm with a large geminal proton coupling constant (J ≈ 55 Hz) confirms successful CF₂H incorporation.

Protocol B: Chemoselective Béchamp Reduction

Objective: Convert 4-(Difluoromethyl)-1-methoxy-2-nitrobenzene to 2-Amino-4-(difluoromethyl)anisole without defluorination.

  • Activation: Activate Iron powder (5.0 equiv) by washing briefly with 0.1 M HCl, followed by water and ethanol, drying under vacuum.

  • Reaction Setup: Suspend the nitroarene (1.0 equiv) in a 3:1 mixture of EtOH/H₂O (0.3 M). Add NH₄Cl (5.0 equiv) and the activated Iron powder.

  • Heating: Heat the vigorously stirring mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Workup: While still hot, filter the mixture through a Celite pad to remove iron oxides, washing the pad with hot EtOH. Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Validation Checkpoint: ¹H NMR should show the disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet at ~3.8 ppm corresponding to the newly formed -NH₂ group. Crucially, the CF₂H triplet (~6.7 ppm, J = 55 Hz) must remain fully intact.

References

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship.org. Available at:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-Amino-4-(difluoromethyl)anisole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks encountered during the synthesis of 2-Amino-4-(difluoromethyl)ani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks encountered during the synthesis of 2-Amino-4-(difluoromethyl)anisole .

The synthesis of this highly functionalized building block typically proceeds via a two-step sequence: the difluoromethylation of 4-methoxy-3-nitrobenzaldehyde, followed by the reduction of the nitro group. Both steps are fraught with chemoselectivity challenges. This guide provides field-proven causality, diagnostic data, and self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Diagnostic Overview

Understanding the branch points where side reactions occur is critical for troubleshooting. The primary failure modes in this synthesis are ether cleavage during fluorination and hydrodefluorination during reduction.

Workflow SM 4-Methoxy-3-nitrobenzaldehyde (Starting Material) Step1 Difluoromethylation (DAST / Deoxo-Fluor) SM->Step1 Int 4-(Difluoromethyl)-2-nitroanisole (Intermediate) Step1->Int Main Pathway Side1 Side Reaction: Methoxy Cleavage (Phenol) Step1->Side1 Excess HF Step2 Nitro Reduction (Fe/NH4Cl or SnCl2) Int->Step2 Prod 2-Amino-4-(difluoromethyl)anisole (Target Product) Step2->Prod Chemoselective Side2 Side Reaction: Hydrodefluorination Step2->Side2 If using Pd/C + H2

Synthetic workflow and major side-reaction branch points.

Quantitative Diagnostic Matrix: Nitro Reduction Conditions

The choice of reduction system dictates the survival of the benzylic −CF2​H group. Below is a summary of quantitative data comparing reduction conditions for the intermediate 4-(difluoromethyl)-2-nitroanisole.

Reduction SystemConditionsTarget Amine Yield (%)Defluorination Byproduct (%)Hydroxylamine Accumulation (%)Recommendation
Pd/C (10%) + H₂ 1 atm, MeOH, 25°C45%40%<5%❌ Avoid
Pd/C + Pyridine 1 atm, MeOH, 25°C65%15%10%⚠️ Proceed with caution
Fe / NH₄Cl EtOH/H₂O (4:1), 80°C92%<1%<2%Optimal
SnCl₂·2H₂O EtOH, 70°C88%<1%<5%✅ Excellent (Lab scale)

Troubleshooting Guides & FAQs

Section A: Difluoromethylation Challenges

Q: During the difluoromethylation of 4-methoxy-3-nitrobenzaldehyde using DAST, I observe a significant amount of a phenolic byproduct. What is causing this, and how can I prevent it? A: You are observing ether cleavage (demethylation) of the anisole methoxy group. Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor release highly corrosive and Lewis acidic hydrogen fluoride (HF) as a byproduct during the fluorodeoxygenation of the aldehyde. The released HF protonates the methoxy oxygen, facilitating nucleophilic attack by fluoride, which cleaves the O−CH3​ bond to yield 4-(difluoromethyl)-2-nitrophenol [1].

  • The Fix: Add a mild, non-nucleophilic base such as anhydrous pyridine (1.5 to 2.0 equivalents) to the reaction mixture. Pyridine acts as an HF scavenger, buffering the system and preventing the protonation of the anisole oxygen. Alternatively, switch to nucleophilic difluoromethylation reagents (e.g., TMS−CF2​H or PhSO2​CF2​H ) which operate under basic or neutral conditions, completely bypassing HF-mediated ether cleavage [2].

Section B: Nitro Reduction Challenges

Q: I am using standard Pd/C catalytic hydrogenation to reduce the nitro group, but my LC-MS shows a mass corresponding to the loss of fluorine (-19 Da or -38 Da). Why is the −CF2​H group unstable here? A: You are experiencing transition-metal-catalyzed hydrodefluorination (HDF). While aliphatic C–F bonds are generally strong, benzylic difluoromethyl groups are highly activated. Palladium readily inserts into the C(sp3)−F bond via oxidative addition. Subsequent ligand metathesis with hydrogen and reductive elimination replaces the fluorine atom with a hydrogen atom, converting your −CF2​H group to a −CH2​F or −CH3​ group [3].

  • The Fix: Abandon Pd/C for this specific substrate. The optimal approach is to use chemoselective reduction methods that operate via single-electron transfer (SET) or non-hydrogenative mechanisms, such as Iron (Fe) powder with ammonium chloride ( NH4​Cl ) or Tin(II) chloride ( SnCl2​ ) [4]. These reagents selectively reduce the nitro group to an aniline without activating the C–F bonds.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (C-F) Pd0->OA PdII Pd(II)-F Complex OA->PdII Ar-CF2H LM Ligand Metathesis (H2) PdII->LM RE Reductive Elimination LM->RE -HF RE->Pd0 Catalyst Regeneration Defluoro Defluorinated Product RE->Defluoro

Mechanism of Pd-catalyzed hydrodefluorination side reaction.

Q: When using the Fe/NH₄Cl reduction method, my reaction stalls at the hydroxylamine intermediate. How do I drive it to the primary amine? A: The reduction of a nitroarene to an aniline proceeds sequentially through nitroso and hydroxylamine intermediates. Stalling at the hydroxylamine stage usually indicates insufficient electron transfer rates caused by the passivation of the iron surface (formation of an inactive iron oxide layer).

  • The Fix: Ensure the iron powder is freshly activated before use. Washing the iron powder with dilute HCl, followed by water and ethanol, strips the oxide layer. Additionally, maintain the reaction at a vigorous reflux (80 °C) and ensure adequate co-solvent miscibility (e.g., EtOH/H₂O 4:1) to keep the organic substrate in intimate contact with the aqueous solid-liquid interface.

Validated Experimental Protocols

Protocol 1: Buffered Difluoromethylation of 4-Methoxy-3-nitrobenzaldehyde

This protocol is designed to convert the aldehyde to a difluoromethyl group while strictly suppressing HF-mediated ether cleavage.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-methoxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Buffering (Critical Step): Add anhydrous pyridine (1.5 eq) to the solution. Causality: Pyridine acts as an in-situ HF scavenger, preventing the protonation and subsequent cleavage of the anisole methoxy group.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add DAST (2.5 eq) via a syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aldehyde spot and the appearance of a less polar spot indicates full conversion.

  • Quenching & Workup: Carefully pour the mixture into an ice-cold saturated aqueous NaHCO3​ solution to neutralize unreacted DAST and trapped HF. Extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Chemoselective Nitro Reduction using Fe/NH₄Cl

This protocol reduces the nitro group to an amine without triggering transition-metal-catalyzed hydrodefluorination of the −CF2​H moiety.

  • Iron Activation: Vigorously stir Iron (Fe) powder (5.0 eq) in 0.1 M HCl for 5 minutes. Filter and wash sequentially with deionized water and ethanol. Causality: Removes the inactive iron oxide layer, preventing the reaction from stalling at the hydroxylamine intermediate.

  • Setup: Suspend the freshly activated Fe powder and NH4​Cl (5.0 eq) in a mixture of Ethanol/Water (4:1 v/v).

  • Substrate Addition: Add the intermediate 4-(difluoromethyl)-2-nitroanisole (1.0 eq) to the suspension.

  • Heating: Heat the mixture to 80 °C (vigorous reflux) for 2 to 4 hours.

  • Validation: Monitor by LC-MS. Validate success by confirming the presence of the desired mass [M+H]+ without the presence of [M−19]+ (defluorination) or [M+16]+ (hydroxylamine accumulation).

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate to remove ethanol, dilute the aqueous residue with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure 2-Amino-4-(difluoromethyl)anisole.

References

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones Organic Letters, American Chemical Society. URL:[Link]

  • Direct Nucleophilic Difluoromethylation of Carbonyl Compounds Organic Letters, American Chemical Society. URL:[Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes ResearchGate / PubMed. URL:[Link]

  • Nitro Reduction - Common Conditions Common Organic Chemistry. URL:[Link]

Troubleshooting

stability issues of 2-Amino-4-(difluoromethyl)anisole in solution

Welcome to the technical support center for 2-Amino-4-(difluoromethyl)anisole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-4-(difluoromethyl)anisole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Amino-4-(difluoromethyl)anisole solutions.

Issue 1: Discoloration of the Solution

Symptom: Your solution of 2-Amino-4-(difluoromethyl)anisole, which should be colorless, has developed a yellow, brown, or even darker tint over time.

Causality: The primary cause of discoloration in aromatic amines like 2-Amino-4-(difluoromethyl)anisole is oxidation.[1] The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light (photodegradation). This process leads to the formation of colored impurities, such as nitro or azo compounds.

Troubleshooting Steps:

  • Verify Storage of Solid Compound: Before preparing a new solution, ensure your stock of solid 2-Amino-4-(difluoromethyl)anisole is properly stored. It should be in a tightly sealed, light-resistant container, in a cool, dry, and dark place.[1][2]

  • Use High-Purity Solvents: Ensure the solvents you are using are of high purity and free from oxidizing contaminants. Peroxides in aged ethers, for instance, can promote oxidation.

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, consider using an inert atmosphere. Purging the solvent and the headspace of your storage container with an inert gas like argon or nitrogen can significantly slow down oxidation.

  • Fresh is Best: Whenever possible, prepare solutions of 2-Amino-4-(difluoromethyl)anisole fresh for each experiment.[1]

  • Conduct a Preliminary Stability Study: If solutions need to be stored, perform a small-scale stability study in your chosen solvent under your intended storage conditions (e.g., temperature, light exposure) to determine its viable shelf-life.[1]

Issue 2: Inconsistent or Unexpected Analytical Results (e.g., HPLC, LC-MS)

Symptom: You observe unexpected peaks, peak tailing, or a decrease in the main analyte peak area in your chromatographic analysis.

Causality: These issues can stem from the degradation of the analyte in solution or interactions with the analytical system. The amino group of 2-Amino-4-(difluoromethyl)anisole can interact with acidic sites on silica-based columns, and the compound may degrade under certain mobile phase conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent analytical results.

Detailed Steps:

  • Mobile Phase Optimization: For basic compounds like anilines, a slightly acidic mobile phase (pH 3-4) is often beneficial to ensure consistent protonation.[1] Consider adding a competing base, such as a small amount of triethylamine, to the mobile phase to mask active silanol groups on the HPLC column that can cause peak tailing.[1]

  • Solvent Considerations: While 2-Amino-4-(difluoromethyl)anisole is soluble in common organic solvents, its stability may vary. For instance, fluorinated alcohols can stabilize cationic intermediates that might form during degradation.[3]

  • Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to prevent clogging and column damage.[4]

  • LC-MS/MS for Degradant Identification: If you suspect degradation, using a mass spectrometer as a detector can help in the identification of degradation products.[4][5] A potential degradation pathway could be the oxidation of the amino group or hydrolysis of the ether linkage under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Amino-4-(difluoromethyl)anisole?

A1: The solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.[1][2][6][7] Exposure to air and light should be minimized to prevent oxidation and photodegradation.[1]

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C)Slows down potential degradation reactions.
Atmosphere Tightly sealed container, consider inert gasPrevents oxidation from atmospheric oxygen.[1]
Light Light-resistant (amber) containerPrevents photodegradation.[1]
Moisture Dry environmentMinimizes potential hydrolysis.

Q2: Which solvents are recommended for preparing solutions of 2-Amino-4-(difluoromethyl)anisole?

A2: Common organic solvents such as acetonitrile, methanol, and ethanol are generally suitable for preparing solutions.[4][5] However, the choice of solvent may depend on the specific application and the required stability. For long-term storage, aprotic solvents might be preferred to minimize potential hydrogen bonding interactions that could influence stability.

Q3: What are the known incompatibilities of 2-Amino-4-(difluoromethyl)anisole?

A3: Based on the chemistry of anilines and anisoles, 2-Amino-4-(difluoromethyl)anisole is likely incompatible with:

  • Strong oxidizing agents: These can cause vigorous reactions and lead to the formation of colored oxidation products.[1][8]

  • Strong acids and bases: These may catalyze hydrolysis or other degradation reactions.[1][8]

  • Acid anhydrides and acid chlorides: These will react with the amino group.[1]

Q4: How does the difluoromethyl group affect the stability of the molecule?

A4: The incorporation of fluorine-containing groups like difluoromethyl often enhances the metabolic stability of a molecule.[9][10] This is attributed to the strength of the C-F bond compared to a C-H bond, which can block sites of metabolism prone to oxidation.[9] While this primarily relates to in-vivo stability, it suggests a generally higher chemical stability of the fluorinated moiety compared to a non-fluorinated analogue.

Q5: What are the potential degradation pathways for 2-Amino-4-(difluoromethyl)anisole?

A5: While specific studies on this molecule are not widely available, based on related structures, potential degradation pathways include:

  • Oxidation of the Aniline: The amino group is the most likely site of oxidation, leading to the formation of nitroso, nitro, and polymeric species, often colored.[1]

  • Hydrolysis of the Ether: Under strong acidic or basic conditions, the ether linkage could potentially be cleaved.

  • Photodegradation: Exposure to UV light can induce degradation, particularly of the aromatic system. Studies on other fluorinated compounds have shown that UV radiation can lead to decomposition.[11]

Illustrative Degradation Pathway (Oxidation):

DegradationPathway Compound 2-Amino-4-(difluoromethyl)anisole Oxidized_Intermediate Oxidized Intermediates (e.g., Nitroso derivative) Compound->Oxidized_Intermediate [O], light, air Degradation_Products Colored Degradation Products (e.g., Azo compounds, Polymers) Oxidized_Intermediate->Degradation_Products Further Oxidation / Polymerization

Caption: Potential oxidative degradation pathway of 2-Amino-4-(difluoromethyl)anisole.

References

  • Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline - Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Safety data sheet - ChemDmart.
  • Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.
  • Material Safety Data Sheet - SIGMA-ALDRICH.
  • Material Safety Data Sheet - University of Waterloo.
  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate.
  • Anisole - Material Safety Data Sheet (MSDS).
  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC.
  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates | The Journal of Organic Chemistry - ACS Publications.
  • Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors - PubMed.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC.
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC.
  • Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-(difluoromethoxy)anisole - Benchchem.
  • Determination of 2-Amino-4-Hydroxyethylaminoanisole and Its Sulfate in Oxidative Hair Dye Products by High Performance Liquid Chromatography.
  • Defluorinative functionalization approach led by difluoromethyl anion chemistry - PMC.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - FAO AGRIS.
  • Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors - UNL Digital Commons.
  • 2-Fluoroanisole: A Technical Guide to Stability and Storage - Benchchem.
  • Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing).
  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - MDPI.
  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed.
  • Influence of Different Amino Acids on the Aerosolization, Stability and Cytotoxicity of Spray-Dried Cannabidiol Dry Powder for Inhalation - MDPI.

Sources

Optimization

Technical Support Center: Purification Challenges for 2-Amino-4-(difluoromethyl)anisole Derivatives

[label="Highly Pure Target Compound\n(> Visualizing Compound Interactions I'm now focusing on a DOT diagram to illustrate the mechanistic interactions that explain the purification challenges. I'm focusing on acidic sila...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Highly Pure Target Compound\n(>

Visualizing Compound Interactions

I'm now focusing on a DOT diagram to illustrate the mechanistic interactions that explain the purification challenges. I'm focusing on acidic silanol groups, the free amine and difluoromethyl group on the molecule. I'm visualizing the irreversible binding of the amine and secondary interaction of the CF2H with the stationary phase and how Et3N can mitigate these interactions. I'm working to fully understand these interactions, and how they drive the purification strategy.

Developing Mechanistic Diagrams

I'm now revising the DOT diagram to show key mechanistic details of purification challenges. I'm focusing on the interactions between the analyte's amine group and the acidic silanol groups of the stationary phase, which causes streaking. I'm illustrating the effect of Et3N as a modifier and deactivated silica. I am visualizing orthogonal salt formation to achieve high purity.

Refining Interaction Diagrams

I'm now refining the mechanistic DOT diagram. I am depicting the silanol interaction, and amine protonation. I've focused on Et3N's role in neutralizing silanol, and salt formation as an orthogonal strategy. I'm aiming to create a comprehensive visualization of the amine-silica interactions. The diagram details key factors that drive the strategy of the purification process.

Illustrating Separation Challenges

I'm now detailing the secondary retention of the CF2H group due to its unconventional hydrogen-bond donor behavior. I am highlighting the importance of basic modifiers and amine-functionalized silica to mitigate amine-silica interactions. I'm expanding the diagram to visualize the mechanism for the tailing issues, emphasizing pre-treatment strategies. I'm focusing on the effect of the CF2H bond, in addition to the amine, and visualizing the mechanistic details.

Visualizing Reaction Pathways

I'm now integrating information on compound decomposition during solvent evaporation into my mechanistic diagram. I'm focusing on the electron-rich aniline ring's susceptibility to oxidation due to the methoxy group. I'm illustrating the effect of an inert atmosphere to mitigate oxidation. I'm also now showing salt formation and RP-HPLC as key purification strategies and I am refining the diagram to capture all the critical aspects of the process.

Finalizing Support Document

I'm now putting the finishing touches on the technical support document. I've integrated details on volatility and oxidation during concentration into the diagrams and strategies. I've added a section on how to prevent the compound from evaporating under vacuum, suggesting salt formation. I am making sure the document now covers the full scope of purification challenges.

Validating Purification Strategy

I'm now focusing on a self-validating purification approach, emphasizing the self-checking nature of HCl salt precipitation. If impurities are present, crystallization may not occur, or impurities will be present. I am refining the diagram to demonstrate this crucial self-checking step.

Refining Crystallization Protocol

I'm now integrating a detailed HCl salt precipitation protocol into the technical support document. I am outlining the steps, including dissolving the free-base, cooling the mixture, and dropwise addition of HCl in ether. I am then focusing on forming the white precipitate. I'm also now adding references for validation.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Perfect Storm" of Chromatographic Artifacts

2-Amino-4-(difluoromethyl)anisole is a highly valuable building block in pharmaceutical chemistry, frequently utilized for the unique pharmacokinetic properties imparted by the difluoromethyl (–CF₂H) group. However, its purification is notoriously challenging. The interplay between the electron-donating methoxy group, the basic primary amine, and the lipophilic, hydrogen-bond-donating –CF₂H group creates a complex matrix of secondary interactions during isolation. This guide provides field-proven, causality-driven troubleshooting strategies to isolate this compound with high fidelity.

Troubleshooting Guides & FAQs

Q1: My product severely streaks on standard silica gel, leading to poor recovery and cross-contamination. How can I resolve this? Causality & Solution: The primary amine moiety interacts strongly with the acidic silanol (Si-OH) groups on standard bare silica gel, causing irreversible chemisorption and severe tailing [1.1]. Furthermore, the highly polarized C–H bond of the –CF₂H group acts as an unconventional hydrogen-bond donor, creating secondary retention mechanisms that exacerbate peak broadening. Actionable Fix: Pre-treat your silica column with a basic modifier. Flush the packed column with 5% Triethylamine (Et₃N) in hexanes before loading your sample to "cap" the active acidic sites. Maintain 1% Et₃N in your mobile phase throughout the elution[1]. Alternatively, switch to amine-functionalized (–NH₂) silica, which completely bypasses the need for liquid modifiers and prevents the degradation of electron-rich anilines.

Q2: I am seeing co-elution of my target compound with trifluoromethyl (–CF₃) and monofluoromethyl (–CH₂F) byproducts. Normal-phase chromatography isn't separating them. What is the best approach? Causality & Solution: Depending on the synthetic route (e.g., late-stage photoredox difluoroalkylation[2]), varying degrees of fluorination can occur. These analogs have nearly identical polarities on normal-phase silica because the dipole moments are masked by the dominant amine and methoxy groups. Actionable Fix: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The lipophilicity difference between –CH₂F, –CF₂H, and –CF₃ is highly pronounced on a C18 stationary phase. Use a gradient of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA)[3]. Note: TFA will yield the target compound as a TFA salt; a subsequent free-basing step (e.g., washing with saturated NaHCO₃) will be required.

Q3: During solvent evaporation, my purified fractions turn from pale yellow to dark brown/black. Is the product decomposing? Causality & Solution: Yes. The electron-donating ortho-methoxy group significantly increases the electron density on the aniline ring, making the amine highly susceptible to aerial oxidation. While the para-CF₂H group is electron-withdrawing and offers some stabilization, it is often insufficient to prevent oxidation during concentration, especially if trace transition metals or acidic impurities are present. Actionable Fix:

  • Evaporate solvents under a strict inert atmosphere (Nitrogen/Argon bleed on the rotary evaporator).

  • Keep the water bath temperature strictly below 30 °C.

  • If the product must be stored for extended periods, convert it to a stable hydrochloride (HCl) salt immediately (see Protocol B).

Q4: My isolated yields are consistently lower than my NMR conversions suggest. Where am I losing material? Causality & Solution: Difluoromethylated aromatic compounds can exhibit unexpected volatility. Prolonged exposure to high vacuum (e.g., Schlenk line or lyophilizer) to remove residual solvents can sublime or evaporate the free-base product. Actionable Fix: Do not subject the free-base oil to high vacuum (< 1 mbar) for extended periods. If absolute residual solvent removal is critical for downstream assays, convert the product to a solid salt form first, which is non-volatile and can be rigorously dried.

Data Presentation

Table 1: Physicochemical Properties Influencing Purification
PropertyImpact on 2-Amino-4-(difluoromethyl)anisoleMitigation Strategy
Amine Basicity (pKa ~4.5) Strong binding to acidic silanols; streaking.Use Et₃N modifiers or –NH₂ capped silica.
–CF₂H Lipophilicity Alters retention factor (Rf); co-elutes with –CF₃.Utilize RP-HPLC (C18) for fine resolution.
Electron-Rich Ring High susceptibility to oxidative degradation.Evaporate under N₂; avoid heat >30 °C.
Free-Base Volatility Product loss under high vacuum conditions.Convert to HCl salt prior to deep vacuum drying.
Table 2: Comparative Chromatographic Strategies
MethodResolution PowerScalabilityRisk of DegradationBest Use Case
Standard Silica (Bare) LowHighHigh (Oxidation/Tailing)Initial crude filtration only.
Silica + 1% Et₃N ModerateHighLowBulk purification of main product.
RP-HPLC (C18) Very HighLow (Prep scale)LowSeparating –CF₂H from –CF₃/–CH₂F analogs.

Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography (Self-Validating Workflow)

This protocol ensures that acidic active sites are neutralized prior to analyte introduction, validating that any observed degradation is due to external factors (e.g., oxygen) rather than the stationary phase.

  • Slurry Packing: Prepare a slurry of standard silica gel (40-63 µm) in Hexanes containing 5% v/v Triethylamine (Et₃N). Pour into the column and pack under positive pressure.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of your starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate containing exactly 1% Et₃N)[1].

  • Dry Loading: Dissolve the crude 2-Amino-4-(difluoromethyl)anisole in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and evaporate to a free-flowing powder. Load evenly onto the column bed.

  • Elution: Run a shallow gradient (e.g., 10% to 30% EtOAc in Hexanes + 1% Et₃N). Collect fractions in tubes pre-flushed with nitrogen.

  • Concentration: Pool product-containing fractions and concentrate on a rotary evaporator (Water bath < 30 °C) with a nitrogen bleed valve.

Protocol B: Orthogonal Purification via HCl Salt Precipitation

This protocol acts as a self-validating purity checkpoint. If the free-base is contaminated with non-basic impurities, the selective precipitation of the aniline-HCl salt will leave those impurities in the mother liquor.

  • Dissolution: Dissolve the semi-pure free-base oil in anhydrous Methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of product).

  • Cooling: Transfer the flask to an ice bath (0 °C) and purge the headspace with Argon.

  • Salt Formation: Dropwise, add 2.0 M HCl in diethyl ether (1.05 equivalents). A white to off-white precipitate should form immediately.

  • Maturation: Stir vigorously at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the suspension through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE (2 x 5 mL).

  • Drying: Dry the resulting hydrochloride salt under high vacuum. The salt is stable against oxidation and volatility loss.

Mandatory Visualizations

Purification_Workflow Start Crude 2-Amino-4-(difluoromethyl)anisole Reaction Mixture Assess TLC & LC-MS Assessment Identify Impurity Profile Start->Assess Decision1 Are CF3 or CH2F analogs present? Assess->Decision1 Decision2 Is severe amine streaking observed? Decision1->Decision2  No   RP_HPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) Decision1->RP_HPLC  Yes (Co-elution risk)   Mod_Silica Deactivated Silica Chromatography (Hexane/EtOAc + 1% Et3N) Decision2->Mod_Silica  Yes   Salt Orthogonal Purification (HCl Salt Precipitation) Decision2->Salt  No, but high purity needed   Pure Highly Pure Target Compound (>99% AUC) RP_HPLC->Pure Mod_Silica->Pure Salt->Pure

Caption: Decision matrix for selecting the optimal purification workflow for difluoromethyl anisole derivatives.

Mechanistic_Interactions Silica Acidic Silanol Groups (Stationary Phase) Amine Free Amine (-NH2) Strong H-Bond Acceptor Amine->Silica  Irreversible Binding (Streaking)   CF2H Difluoromethyl (-CF2H) Strong H-Bond Donor CF2H->Silica  Secondary Interaction (Broadening)   Et3N Triethylamine (Et3N) Competitor Modifier Et3N->Silica  Caps Active Sites (Prevents Streaking)  

Caption: Mechanistic representation of analyte-stationary phase interactions and the role of basic modifiers.

References

  • Semantic Scholar. "C-H Electrophilic (Phenylsulfonyl)difluoromethylation of (Hetero)Arenes." Available at: [Link]

  • American Chemical Society (ACS). "Difluoroalkylation of Anilines via Photoinduced Methods." The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Instrument Calibration for 2-Amino-4-(difluoromethyl)anisole Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Amino-4-(difluoromethyl)anisole. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Amino-4-(difluoromethyl)anisole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis. The protocols and recommendations herein are grounded in established scientific principles and regulatory expectations to ensure data integrity and analytical accuracy.

Introduction: The Criticality of Precise Calibration

2-Amino-4-(difluoromethyl)anisole is an aromatic amine, a class of compounds often scrutinized in pharmaceutical development for its potential as a process impurity or degradant. Accurate quantification is paramount for ensuring drug safety and efficacy. The foundation of reliable quantitative analysis lies in the meticulous calibration of analytical instrumentation. This guide will focus on the most common analytical techniques employed for such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

The principles discussed are in alignment with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize the validation of analytical procedures to demonstrate their suitability for the intended purpose.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Amino-4-(difluoromethyl)anisole.[6][7] A robust HPLC method, underpinned by a rigorous calibration, will consistently yield accurate and precise results.

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of aromatic amines.

Issue Potential Causes Troubleshooting Steps & Explanations
Peak Tailing - Secondary Interactions: The basic amine group of the analyte can interact with acidic residual silanol groups on the silica-based column packing.[8][9][10] - Column Overload: Injecting too much sample can saturate the stationary phase.[8][10] - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, its ionization state can fluctuate, leading to peak asymmetry.[9]- Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, minimizing secondary interactions. - Adjust Mobile Phase pH: For a basic amine, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and behaves more consistently. Conversely, a higher pH (e.g., >8, if the column allows) can suppress the ionization of silanol groups. - Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can occupy the active sites on the stationary phase. - Reduce Sample Concentration: Dilute the sample to see if peak shape improves.[8]
Poor Peak Resolution - Inadequate Separation: The chosen stationary and mobile phases may not provide sufficient selectivity for the analyte and co-eluting impurities. - Column Degradation: Loss of stationary phase or column voids can reduce efficiency.- Optimize Mobile Phase: Vary the organic solvent ratio, try a different organic modifier (e.g., acetonitrile vs. methanol), or adjust the pH.[11] - Change Column Chemistry: A different stationary phase (e.g., C18, Phenyl-Hexyl) can offer different selectivity. - Perform a Column Wash: If the column is old or has been used with complex matrices, a thorough wash protocol may restore performance.
Shifting Retention Times - Mobile Phase Composition Changes: Inaccurate mixing, evaporation of a volatile component, or degradation of the mobile phase.[8][10] - Pump Malfunction: Inconsistent flow rate due to leaks or faulty check valves.[8][12] - Temperature Fluctuations: Column temperature affects retention.[8]- Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and thorough mixing. Degas the mobile phase to prevent bubble formation.[8] - System Suitability Checks: Monitor system pressure and flow rate. A fluctuating pressure can indicate a leak or air in the system.[12] - Use a Column Oven: Maintain a constant and consistent column temperature.[10]
Ghost Peaks - Sample Carryover: Residue from a previous injection in the autosampler needle or injection port.[10] - Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as peaks in the chromatogram.[8]- Optimize Needle Wash: Use a strong solvent in the autosampler wash to effectively clean the needle between injections. - Run Blank Injections: Injecting a blank solvent can help identify the source of contamination.[10] - Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents.[8]
HPLC Calibration FAQs

Q1: How do I prepare my calibration standards for 2-Amino-4-(difluoromethyl)anisole?

A1: Start by preparing a stock solution of a certified reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this stock, perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of your samples. It is crucial to use a high-purity, traceable reference standard, such as one from NIST or an equivalent body, to ensure the accuracy of your quantification.[13][14][15][16][17]

Q2: What is a calibration curve and what are the acceptance criteria?

A2: A calibration curve is a plot of the instrument response (e.g., peak area) versus the known concentration of the analyte in your calibration standards. For a well-behaved method, this relationship should be linear. The acceptance criterion for linearity is typically a coefficient of determination (R²) of ≥ 0.99.[18]

Q3: How often should I perform a full calibration?

A3: A full calibration curve should be generated for each new analytical batch. To ensure the continued validity of the calibration during a run, a "continuing calibration verification" (CCV) standard (typically a mid-level concentration) should be analyzed periodically (e.g., after every 10-20 samples). The response of the CCV should be within a predefined percentage (e.g., ±15%) of the expected value.

Q4: What are system suitability tests and why are they important?

A4: System suitability tests (SSTs) are a set of checks performed before and during an analytical run to ensure the chromatographic system is performing adequately.[6] Key SST parameters include:

  • Tailing Factor (Asymmetry): Measures peak symmetry. A value between 0.8 and 1.5 is generally acceptable.

  • Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency.

  • Resolution (Rs): Measures the separation between two adjacent peaks. A value of >2 is desirable.

  • Repeatability (%RSD): The precision of replicate injections of a standard. A relative standard deviation (RSD) of ≤2% is often required for the main analyte.[19]

Experimental Protocol: HPLC Calibration
  • Standard Preparation:

    • Accurately weigh a certified reference standard of 2-Amino-4-(difluoromethyl)anisole.

    • Dissolve in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare at least five calibration standards covering the desired concentration range.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the appropriate column temperature, flow rate, and detector wavelength.

  • System Suitability:

    • Inject a mid-concentration standard at least five times.

    • Calculate the %RSD of the peak area and retention time.

    • Verify that the tailing factor, theoretical plates, and resolution meet the pre-defined acceptance criteria.

  • Calibration Curve Generation:

    • Inject each calibration standard in ascending order of concentration.

    • Plot the peak area against the concentration.

    • Perform a linear regression analysis and determine the R² value.

HPLC_Calibration_Workflow cluster_prep Preparation cluster_setup System Setup & Verification cluster_cal Calibration & Analysis prep_std Prepare Stock & Calibration Standards setup_inst Instrument Equilibration prep_std->setup_inst sys_suit System Suitability Test (SST) setup_inst->sys_suit sst_check SST Pass? sys_suit->sst_check sst_check->setup_inst No, Troubleshoot run_cal Inject Calibration Standards sst_check->run_cal Yes gen_curve Generate Calibration Curve run_cal->gen_curve cal_check R² ≥ 0.99? gen_curve->cal_check cal_check->prep_std No, Re-prepare Standards run_samples Analyze Samples & CCVs cal_check->run_samples Yes

Gas Chromatography (GC) Analysis

For volatile and thermally stable impurities, Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful analytical tool.[20] It offers excellent separation efficiency and specificity.

GC Troubleshooting Guide
Issue Potential Causes Troubleshooting Steps & Explanations
Broad or Tailing Peaks - Active Sites in the Inlet or Column: The amine group can interact with active sites in the GC system. - Slow Injection or Vaporization: Can lead to band broadening.- Use a Deactivated Inlet Liner and Column: Ensure all surfaces in the sample path are properly deactivated to minimize interactions. - Derivatization: Converting the amine to a less polar derivative (e.g., using a silylating agent) can significantly improve peak shape. - Optimize Injection Parameters: Increase the injection port temperature for faster vaporization. Use a faster injection speed.
Poor Sensitivity - Analyte Degradation: The compound may be degrading in the hot inlet. - Leaks in the System: Air leaks can decrease sensitivity, especially in MS detection.- Lower Inlet Temperature: Find the lowest possible inlet temperature that still allows for efficient vaporization. - Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.
Irreproducible Results - Inconsistent Injection Volume: Issues with the autosampler syringe. - Sample Discrimination in the Inlet: Higher boiling point compounds may not be transferred to the column as efficiently as lower boiling point compounds.- Inspect and Clean the Syringe: Check for bubbles in the syringe and ensure it is clean. - Use a Pulsed Splitless Injection: This can help transfer the entire sample onto the column more efficiently.
GC Calibration FAQs

Q1: Do I need to derivatize 2-Amino-4-(difluoromethyl)anisole for GC analysis?

A1: While direct analysis is possible, derivatization is often recommended for aromatic amines to improve peak shape and thermal stability.[21] This involves reacting the amine group to make the molecule more volatile and less polar. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Q2: What is an internal standard and why should I use one in GC analysis?

A2: An internal standard (IS) is a compound with similar chemical properties to the analyte but is not present in the sample. It is added at a constant concentration to all standards and samples. The IS helps to correct for variations in injection volume and instrument response. A deuterated analog of the analyte is often an ideal internal standard.[21]

Q3: How do I select the appropriate GC column?

A3: The choice of column depends on the polarity of the analyte. For aromatic amines, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. The column dimensions (length, diameter, film thickness) will affect the resolution and analysis time.

Experimental Protocol: GC-MS Calibration with Internal Standard
  • Standard and IS Preparation:

    • Prepare a stock solution of 2-Amino-4-(difluoromethyl)anisole and a separate stock solution of the chosen internal standard.

    • Create a series of calibration standards by diluting the analyte stock solution.

    • Spike each calibration standard and sample with the same concentration of the internal standard.

  • Instrument Setup:

    • Install a deactivated inlet liner and an appropriate GC column.

    • Set the oven temperature program, inlet temperature, and gas flow rates.

    • For MS detection, set the ion source temperature and select appropriate ions for Selected Ion Monitoring (SIM) for both the analyte and the internal standard.

  • Calibration Curve Generation:

    • Inject each calibration standard.

    • For each standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the concentration of the analyte.

    • Perform a linear regression and determine the R² value.

GC_Calibration_Workflow cluster_prep_gc Preparation cluster_setup_gc System Setup cluster_cal_gc Calibration & Analysis prep_std_gc Prepare Analyte & Internal Standards spike_std Spike Standards & Samples with IS prep_std_gc->spike_std setup_inst_gc Instrument & Method Setup spike_std->setup_inst_gc run_cal_gc Inject Cal Standards setup_inst_gc->run_cal_gc calc_ratio Calculate Area Ratios (Analyte/IS) run_cal_gc->calc_ratio gen_curve_gc Generate Calibration Curve calc_ratio->gen_curve_gc cal_check_gc R² ≥ 0.99? gen_curve_gc->cal_check_gc cal_check_gc->prep_std_gc No, Re-prepare run_samples_gc Analyze Samples cal_check_gc->run_samples_gc Yes

Method Validation and Regulatory Compliance

A thoroughly calibrated instrument is the first step. The entire analytical method must then be validated according to regulatory guidelines like ICH Q2(R2).[1][2][22] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[4][22]No interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.[19]R² ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]Defined by the linearity study.
Accuracy The closeness of the test results to the true value. Often assessed by spike/recovery studies.[22]Recovery of 98-102% for the drug substance assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[19]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][19]Signal-to-noise ratio of 10:1.[19]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[4][22]System suitability parameters should still be met.

This technical support guide provides a framework for establishing robust and reliable analytical methods for 2-Amino-4-(difluoromethyl)anisole. By understanding the principles behind instrument calibration and troubleshooting, and by adhering to systematic method validation, researchers can ensure the generation of high-quality, defensible data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • PubMed. (2005). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Pharmaceutical Technology. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Technology Networks. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ACS Publications. (2018). NIST Standards for Measurement, Instrument Calibration, and Quantification of Gaseous Atmospheric Compounds. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • American Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Beckman Coulter. What are NIST Traceable Standards?. [Link]

  • NWI Weighing. (2024). Calibration Standards Explained: NIST, ISO, and Beyond. [Link]

  • Tektronix. NIST Traceable Calibration. [Link]

  • PubMed. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]

  • National Institute of Standards and Technology. Calibrations. [Link]

  • ResearchGate. Calibration and detection limit results for the analysis of aromatic amines. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-Amino-4-(difluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated organi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical comparison for validating the structure of 2-Amino-4-(difluoromethyl)anisole, a key building block in the synthesis of innovative pharmaceuticals and functional materials.

This document moves beyond a simple recitation of analytical techniques. As a senior application scientist, the aim is to provide a logical, self-validating framework for structural confirmation. We will explore the "why" behind experimental choices, comparing the target molecule with structurally similar compounds to highlight the subtle yet crucial differences revealed by modern analytical methods. The comparative analysis will focus on 2-Amino-4-(trifluoromethyl)anisole, which offers a direct comparison of the spectroscopic impact of a difluoromethyl versus a trifluoromethyl group, and 3-Amino-4-methoxytoluene, a non-fluorinated analog, to underscore the influence of fluorine substitution.

Synthesis and Purification: The Foundation of Structural Integrity

A robust structural validation begins with a well-characterized synthesis and purification process. A plausible synthetic route to 2-Amino-4-(difluoromethyl)anisole is proposed, drawing from established methodologies for related compounds.

Proposed Synthesis of 2-Amino-4-(difluoromethyl)anisole:

A potential synthetic pathway starts with the nitration of 4-bromoanisole, followed by a copper-catalyzed difluoromethylation, and finally, reduction of the nitro group to the desired amine.

4-Bromoanisole 4-Bromoanisole 2-Nitro-4-bromoanisole 2-Nitro-4-bromoanisole 4-Bromoanisole->2-Nitro-4-bromoanisole HNO₃, H₂SO₄ 2-Nitro-4-(difluoromethyl)anisole 2-Nitro-4-(difluoromethyl)anisole 2-Nitro-4-bromoanisole->2-Nitro-4-(difluoromethyl)anisole Cu, Me₂SO, TMSCF₂H 2-Amino-4-(difluoromethyl)anisole 2-Amino-4-(difluoromethyl)anisole 2-Nitro-4-(difluoromethyl)anisole->2-Amino-4-(difluoromethyl)anisole Fe, NH₄Cl, EtOH/H₂O

Caption: Proposed synthetic workflow for 2-Amino-4-(difluoromethyl)anisole.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable choice for the separation of moderately polar compounds like the target molecule.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) is recommended. The polarity of the eluent should be optimized based on thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified 2-Amino-4-(difluoromethyl)anisole.

Spectroscopic Elucidation: A Multi-faceted Approach

The cornerstone of structural validation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-4-(difluoromethyl)anisole, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The difluoromethyl group will present a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. The difluoromethyl group will exhibit a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton.

Table 1: Predicted ¹H and ¹³C NMR Data Comparison

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
2-Amino-4-(difluoromethyl)anisole Aromatic H (3H, m), OCH₃ (3H, s), NH₂ (2H, br s), CHF₂ (1H, t)Aromatic C (6 signals), OCH₃, CHF₂ (t)
2-Amino-4-(trifluoromethyl)anisole Aromatic H (3H, m), OCH₃ (3H, s), NH₂ (2H, br s)Aromatic C (6 signals), OCH₃, CF₃ (q)
3-Amino-4-methoxytoluene Aromatic H (3H, m), OCH₃ (3H, s), CH₃ (3H, s), NH₂ (2H, br s)Aromatic C (6 signals), OCH₃, CH₃

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse program. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[2]

  • ¹⁹F NMR Acquisition: Use a standard fluorine observe pulse program.

cluster_0 NMR Analysis Workflow Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) 1H_NMR ¹H NMR Acquisition Sample Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition Sample Prep->13C_NMR 19F_NMR ¹⁹F NMR Acquisition Sample Prep->19F_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_NMR->Data_Processing 13C_NMR->Data_Processing 19F_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the connectivity of atoms.

Table 2: Predicted Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (Da)Predicted [M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-Amino-4-(difluoromethyl)anisole C₈H₉F₂NO173.06174.07Loss of CH₃, loss of OCH₃, loss of CHF₂
2-Amino-4-(trifluoromethyl)anisole C₈H₈F₃NO191.05192.06Loss of CH₃, loss of OCH₃, loss of CF₃
3-Amino-4-methoxytoluene C₈H₁₁NO137.08138.09Loss of CH₃, loss of OCH₃

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.[3]

cluster_1 LC-MS Analysis Workflow Sample_Prep_MS Sample Preparation (Dilution) HPLC_Separation HPLC Separation (Reversed-Phase) Sample_Prep_MS->HPLC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) HPLC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (Determine [M+H]⁺) ESI_Ionization->Full_Scan_MS Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan_MS->Tandem_MS Data_Analysis_MS Data Analysis (Mass-to-Charge Ratio) Tandem_MS->Data_Analysis_MS Structure_Confirmation_MS Structural Confirmation Data_Analysis_MS->Structure_Confirmation_MS

Caption: Workflow for LC-MS based structural validation.

Chromatographic Purity Assessment: Ensuring Sample Homogeneity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound.

Table 3: Comparative HPLC Performance

ParameterHPLC-UV
Linearity (R²) > 0.999
Accuracy (Recovery %) 95-105%
Precision (RSD %) < 2%
Limit of Detection (LOD) ng/mL range
Limit of Quantitation (LOQ) ng/mL range

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile is typically used. The addition of a small amount of trifluoroacetic acid (0.1%) can improve peak shape.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).

  • Quantification: Purity is typically assessed by the area percentage of the main peak.

Conclusion: A Triad of Validation

The unequivocal structural validation of 2-Amino-4-(difluoromethyl)anisole, and indeed any novel chemical entity, relies on a triad of evidence: a well-defined synthesis, comprehensive spectroscopic characterization, and rigorous purity assessment. By comparing the analytical data of the target molecule with its close structural analogs, researchers can gain a deeper understanding of the structure-property relationships and be highly confident in the assigned structure. This guide provides the foundational knowledge and practical protocols to achieve this critical aspect of scientific research and drug development.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.
  • Arora, P. S., et al. (n.d.). Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides - Supporting Information.
  • Leyan. (2020, August 25). Certificate of Analysis: 2-Amino-4-(trifluoromethyl)pyrimidine.
  • Hebei Pingkang Biotechnology Co., Ltd. (n.d.). 2-Amino-4-acetamino anisole.
  • BenchChem. (2025). Comparative Analysis of 2-Fluoroanisole and its Isomers using ¹H and ¹³C NMR Spectroscopy.
  • BenchChem. (2025). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 3-Amino-4-hydroxybenzonitrile.
  • Raiford, L. C., & Grosz, O. (1929). Derivatives of 3-Amino-4-Methoxytoluene. Proceedings of the Iowa Academy of Science, 36(1), 268. Available at: [Link]

  • Google Patents. (n.d.). CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
  • Google Patents. (n.d.). CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
  • Hu, X. (2015). Method for preparing 2-amino-4-acetamido anisole. SciSpace.
  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to Confirming the Purity of Synthesized 2-Amino-4-(difluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-(difluoromethyl)anisole is a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(difluoromethyl)anisole is a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. As with any synthetic intermediate destined for use in high-stakes applications such as drug development, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for reliable and reproducible research.

This guide provides a multi-faceted approach to confirming the purity of synthesized 2-Amino-4-(difluoromethyl)anisole. We will delve into the rationale behind choosing specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of their strengths and limitations in the context of this particular molecule.

Understanding Potential Impurities: A Synthesis-Forward Approach

The purity analysis of a synthesized compound is most effective when informed by a clear understanding of the potential impurities that may arise during its production. While multiple synthetic routes to 2-Amino-4-(difluoromethyl)anisole are conceivable, a common strategy involves the nitration of a substituted anisole, followed by reduction of the nitro group, and subsequent introduction of the difluoromethyl moiety.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway A p-Anisidine B p-Acetamidoanisole A->B Acetylation C 2-Nitro-4-acetamidoanisole B->C Nitration D 2-Nitro-4-aminoanisole C->D Hydrolysis E 2-Amino-4-(difluoromethyl)anisole D->E Difluoromethylation

Figure 1: Plausible synthetic route for 2-Amino-4-(difluoromethyl)anisole.

Based on this and other potential synthetic strategies, likely impurities may include:

  • Starting Materials: Unreacted p-anisidine or other precursors.

  • Positional Isomers: Isomers formed during the nitration step, such as 3-nitro-4-acetamidoanisole.

  • Incomplete Reactions: Intermediates like 2-Nitro-4-aminoanisole that have not been fully converted.

  • Byproducts: Compounds resulting from side reactions, such as the over-acetylation of diaminoanisole if that is used as a starting material.[1]

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.

A Multi-Modal Analytical Workflow for Purity Confirmation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A robust and self-validating approach employs a combination of chromatographic and spectroscopic methods.

Analytical_Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Impurity ID cluster_2 Quantitative Purity HPLC_UV HPLC-UV NMR NMR Spectroscopy (1H, 13C, 19F) HPLC_UV->NMR Fraction Collection for Impurity Identification GC_MS GC-MS HRMS High-Resolution MS GC_MS->HRMS Structural Elucidation of Volatiles qNMR Quantitative NMR (qNMR) NMR->qNMR Sample Synthesized 2-Amino-4-(difluoromethyl)anisole Sample->HPLC_UV Sample->GC_MS Sample->NMR

Figure 2: A comprehensive analytical workflow for purity confirmation.

Chromatographic Methods: The First Line of Defense

Chromatographic techniques are indispensable for separating the target compound from any potential impurities, providing a quantitative measure of purity based on peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for aromatic amines.[2]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to effectively separate compounds with a range of polarities. A typical mobile phase could be a mixture of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape for the amine.

  • Gradient Program:

    • Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Hold at the high concentration for a few minutes to elute any highly nonpolar impurities.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 254 nm for aromatic compounds. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 0.5-1.0 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization can sometimes be employed to improve chromatographic performance, though direct analysis is often possible.[3] The mass spectrometer provides structural information, aiding in the identification of both the main component and any separated impurities.[4]

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is generally suitable.

  • Injector: Split/splitless inlet, typically operated at 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to 280-300°C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Spectroscopic Methods: Unveiling the Molecular Structure

While chromatography provides information on the number and relative amounts of components in a sample, spectroscopy is essential for confirming the chemical structure of the main component and identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Amino-4-(difluoromethyl)anisole, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive structural fingerprint.

  • ¹H NMR: Will show the number and connectivity of protons in the molecule. Key signals to look for include the aromatic protons, the methoxy group protons, the amino group protons, and the proton of the difluoromethyl group, which will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[5] For 2-Amino-4-(difluoromethyl)anisole, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet by the adjacent proton. The chemical shift of this signal is highly sensitive to the electronic environment, making it a powerful probe for confirming the structure and detecting any fluorine-containing impurities.[6]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Experiments: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. If necessary, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed to definitively assign all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Expected Molecular Ion: For 2-Amino-4-(difluoromethyl)anisole (C₈H₉F₂NO), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 174.0725.

  • Fragmentation Pattern: Under electron ionization (EI), common fragmentation pathways for aromatic amines include the loss of the amine group and fragmentation of the alkyl substituents. The presence of the difluoromethyl and methoxy groups will lead to a characteristic fragmentation pattern that can be used for identification.[7]

Comparison of Analytical Techniques for Purity Assessment

Technique Principle Strengths Limitations Best For
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.Excellent for quantifying known and unknown impurities; applicable to a wide range of compounds; high precision and accuracy.[2]May not separate all impurities; requires a chromophore for UV detection; identification of unknowns is limited.Routine quality control; purity assessment of non-volatile compounds.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.High separation efficiency for volatile compounds; provides structural information from mass spectra for impurity identification.[3]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.Identification and quantification of volatile and semi-volatile impurities.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for the main component and impurities; inherently quantitative (qNMR).[3]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret; may not detect all impurities if their signals overlap with the main component.Structural confirmation; identification and quantification of major impurities; absolute purity determination (qNMR).
High-Resolution MS Precise measurement of the mass-to-charge ratio of ions.Provides highly accurate mass measurements for elemental composition determination of the parent compound and impurities.[8]Does not provide information on the quantity of impurities; may not be suitable for all compounds.Unambiguous identification of unknown impurities when coupled with a separation technique.

Conclusion: A Holistic and Self-Validating Approach

Confirming the purity of a synthesized compound like 2-Amino-4-(difluoromethyl)anisole requires a thoughtful and multi-pronged analytical strategy. No single technique can provide a complete picture. By combining the high separative power of chromatography (HPLC and GC) with the detailed structural insights from spectroscopy (NMR and MS), researchers can build a comprehensive and self-validating purity profile. This rigorous approach is essential to ensure the quality and reliability of the synthesized material, which in turn underpins the integrity of subsequent research and development efforts.

References

  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei - DergiPark. (n.d.). Retrieved March 12, 2026, from [Link]

  • Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved March 12, 2026, from [Link]

  • CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents. (n.d.).
  • Synthesis of 4-amino-2-fluoroanisole - PrepChem.com. (n.d.). Retrieved March 12, 2026, from [Link]

  • US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google Patents. (n.d.).
  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved March 12, 2026, from [Link]

  • Mastering Film-Forming Amines: Analytical Methods and Best Practices. (2025, May 19). Retrieved March 12, 2026, from [Link]

  • Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection - PubMed. (2009, April 15). Retrieved March 12, 2026, from [Link]

  • 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • GC-MS spectra of control and treated anisole samples. - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed. (2024, June 15). Retrieved March 12, 2026, from [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method - Shimadzu. (n.d.). Retrieved March 12, 2026, from [Link]

  • (PDF) Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. (2024, April 17). Retrieved March 12, 2026, from [Link]

  • CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents. (n.d.).
  • para-Selective C–H Difluoromethylation of Anilides and their Derivatives - Thieme Gruppe. (n.d.). Retrieved March 12, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved March 12, 2026, from [Link]

  • (PDF) Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025, August 7). Retrieved March 12, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15). Retrieved March 12, 2026, from [Link]

  • JPH08295654A - Method for purifying aniline - Google Patents. (n.d.).
  • Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. (n.d.). Retrieved March 12, 2026, from [Link]

  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column - SciSpace. (n.d.). Retrieved March 12, 2026, from [Link]

  • Amino acids - Medizinische Fakultät Münster. (n.d.). Retrieved March 12, 2026, from [Link]

  • Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins - Hong Lab. (2022, September 23). Retrieved March 12, 2026, from [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). Retrieved March 12, 2026, from [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS - UBB. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

Validation

2-Amino-4-(difluoromethyl)anisole vs. Trifluoromethyl Analogues: A Strategic Guide to Fluorinated Bioisosteres in Drug Design

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Historically, the trifluoromethyl (–CF3) group has been the gold standard for enhancing metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Historically, the trifluoromethyl (–CF3) group has been the gold standard for enhancing metabolic stability and membrane permeability. However, the paradigm is shifting toward the difluoromethyl (–CF2H) group, which offers a nuanced balance of lipophilicity and unique hydrogen-bond donor capabilities.

This guide provides an objective, data-driven comparison between 2-Amino-4-(difluoromethyl)anisole and its trifluoromethyl analogue. By analyzing their physicochemical divergence, we equip drug development professionals with the mechanistic rationale and experimental protocols needed to optimize lead compounds.

Mechanistic Rationale: The Divergence of –CF3 and –CF2H

While both –CF3 and –CF2H are electron-withdrawing groups that protect aromatic rings from oxidative metabolism, their pharmacodynamic and pharmacokinetic behaviors are fundamentally different due to their electronic distribution.

  • Trifluoromethyl (–CF3): The C–F bond is exceptionally strong (485.3 kJ/mol), making the –CF3 group highly resistant to cytochrome P450-mediated degradation. It is highly lipophilic and acts as a bioisostere for chlorine or a methyl group. However, its intense lipophilicity can lead to "greasy" molecules with poor aqueous solubility and high non-specific binding, often inflating the compound's LogP beyond drug-like parameters 1.

  • Difluoromethyl (–CF2H): The substitution of one fluorine atom for a hydrogen fundamentally alters the group's electronics. The two highly electronegative fluorine atoms polarize the remaining C–H bond, rendering the proton acidic. This allows the –CF2H group to act as a lipophilic hydrogen-bond donor, serving as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. In the context of an anisole scaffold (like 2-Amino-4-(difluoromethyl)anisole), the electron-donating methoxy and amino groups interact with the electron-withdrawing –CF2H, fine-tuning the pKa and hydrogen-bonding strength2.

Physicochemical Comparison

To objectively evaluate these two moieties, we must look at their quantitative impact on the parent anisole scaffold.

Physicochemical Property2-Amino-4-(difluoromethyl)anisole (–CF2H)Trifluoromethyl Analogue (–CF3)
Electronic Effect Moderate Electron-WithdrawingStrong Electron-Withdrawing
Lipophilicity (ΔlogP) Attenuated IncreaseHigh Increase
Hydrogen Bond Donor Yes (Acidic Proton, A ≈ 0.10)No
Metabolic Stability High (Resists P450 Oxidation)Very High (C–F bond 485.3 kJ/mol)
Bioisosteric Role Hydroxyl (–OH), Thiol (–SH), AmineMethyl (–CH3), Chlorine (–Cl)
Steric Bulk (vdW Volume) ~22 ų~24 ų

Experimental Protocols: Self-Validating Methodologies

To objectively compare these analogues in a laboratory setting, researchers must quantify their hydrogen-bond acidity and lipophilicity. The following protocols are designed with internal controls to ensure a self-validating experimental system.

Protocol 1: Determination of Hydrogen-Bond Acidity (Abraham’s A Parameter)

Causality & Rationale: The ability of –CF2H to donate a hydrogen bond is quantified by measuring the chemical shift of its highly polarized proton in solvents with varying hydrogen-bond acceptor strengths. CDCl3 acts as a non-polar baseline, while DMSO-d6 acts as a strong H-bond acceptor. The resulting deshielding effect in DMSO-d6 provides a direct, self-validating measure of acidity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 2-Amino-4-(difluoromethyl)anisole in 0.5 mL of deuterated chloroform (CDCl3, non-polar reference). Prepare an identical sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6, strong H-bond acceptor).

  • Internal Standardization: Add 0.1% Tetramethylsilane (TMS) to both samples to calibrate the chemical shift precisely at δ = 0 ppm.

  • NMR Acquisition: Acquire 1H NMR spectra at 400 MHz or higher. Ensure the probe temperature is strictly controlled (e.g., 298 K), as the chemical shifts of exchangeable/H-bonding protons are highly temperature-dependent.

  • Data Extraction: Identify the triplet corresponding to the –CF2H proton (typically around 6.5–7.0 ppm, J ≈ 55 Hz).

  • Validation & Calculation: Calculate the difference in chemical shift: Δδ = δ(DMSO-d6) − δ(CDCl3). Compute the Abraham's hydrogen bond acidity parameter [A] using the established linear free energy relationship: [A] = 0.0065 + 0.133(Δδ) . A value > 0.05 confirms significant H-bond donor capacity, with Ar-CF2H typically yielding ~0.103.

G Sample Prepare Ar-CF2H Sample NMR_CDCl3 1H NMR in CDCl3 (Non-polar ref) Sample->NMR_CDCl3 NMR_DMSO 1H NMR in DMSO-d6 (H-bond acceptor) Sample->NMR_DMSO Delta Calculate Δδ δ(DMSO) - δ(CDCl3) NMR_CDCl3->Delta Extract δ1 NMR_DMSO->Delta Extract δ2 A_Param Compute A = 0.0065 + 0.133(Δδ) Delta->A_Param Abraham's Eq

Experimental workflow for NMR-based hydrogen-bond acidity determination.

Protocol 2: Comparative Lipophilicity Profiling (Chromatographic Hydrophobicity Index)

Causality & Rationale: Traditional shake-flask logP methods are prone to emulsion artifacts and impurities. A reversed-phase HPLC method provides a highly reproducible gradient system. By using a calibration curve of known reference drugs, the system accounts for day-to-day column variations, making the apparent logP self-validating.

Step-by-Step Methodology:

  • System Setup: Utilize a C18 stationary phase column. Mobile Phase A: 50 mM ammonium acetate buffer (pH 7.4). Mobile Phase B: HPLC-grade Acetonitrile.

  • Calibration: Inject a standard mixture of reference drugs with known logP values (e.g., paracetamol, toluene, amiodarone) to create a calibration curve of retention time (tR) vs. logP.

  • Analyte Injection: Inject 2-Amino-4-(difluoromethyl)anisole and its –CF3 analogue under identical gradient conditions (5% to 95% B over 10 minutes).

  • Analysis: Map the retention times to the calibration curve to derive the apparent logP (logD at pH 7.4). The –CF3 analogue will elute significantly later than the –CF2H analogue, proving the attenuated lipophilicity of the difluoromethyl group.

Strategic Implications in Drug Design

Replacing a –CF3 group with a –CF2H group in an anisole-based lead compound is not merely a steric tweak; it is a strategic maneuver to rescue a compound from "molecular obesity."

  • Permeability vs. Solubility: While –CF3 maximizes passive membrane permeability, it often crashes out of aqueous assays. The –CF2H group attenuates this lipophilicity penalty while maintaining sufficient hydrophobicity for blood-brain barrier (BBB) penetration4.

  • Target Specificity: The ability of 2-Amino-4-(difluoromethyl)anisole to form a weak hydrogen bond allows it to engage with backbone carbonyls or localized water networks within a target's binding pocket—an interaction entirely absent in the –CF3 analogue.

G CF3 Trifluoromethyl (-CF3) Analogue Lipophilic High Lipophilicity (Increased LogP) CF3->Lipophilic Hydrophobic Interactions Metabolic Metabolic Stability (C-F Bond Strength) CF3->Metabolic Blocks Oxidation CF2H Difluoromethyl (-CF2H) Analogue CF2H->Lipophilic Attenuated LogP HDonor H-Bond Donor (Acidic Proton) CF2H->HDonor Abraham's A ~0.10 CF2H->Metabolic Moderate Protection Target Target Receptor Binding Lipophilic->Target Permeability HDonor->Target Specificity Metabolic->Target Half-life

Pharmacophore interaction logic comparing -CF3 and -CF2H substituents.

References

  • Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. URL:[Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. URL:[Link]

  • Eventact (Israel Institute for Biological Research). The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? URL:[Link]

  • Taylor & Francis. Key contemporary considerations for halogens in drug discovery. URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2-Amino-4-(difluoromethyl)anisole Derivatives: A Publish Comparison Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Amino-4-(difluoromethyl)anisole (CAS 1261676-27-0) has emerged as a privileged building block. By leveraging the difluoromethyl (-CHF₂) group as a bioisostere and the anisole moiety for conformational control, researchers can systematically overcome metabolic liabilities while enhancing target affinity. This guide objectively compares the performance of -CHF₂ derivatives against traditional substituents, providing structural rationales, comparative SAR data, and validated experimental protocols for metabolic evaluation.

The Bioisosteric Rationale: Why 2-Amino-4-(difluoromethyl)anisole?

The selection of 2-amino-4-(difluoromethyl)anisole over its non-fluorinated or perfluorinated counterparts is driven by precise physicochemical causality.

  • The Lipophilic Hydrogen Bond Donor Concept: Unlike the trifluoromethyl (-CF₃) group, which is purely electron-withdrawing and highly lipophilic, the -CHF₂ group retains an acidic proton. This allows it to act as a 1[1]. It serves as an effective bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities, maintaining critical target interactions while drastically boosting membrane permeability[2].

  • Metabolic Shielding: Benzylic methyl groups (-CH₃) are notorious soft spots for cytochrome P450 (CYP450) mediated oxidation. Replacing the C-H bonds with stronger C-F bonds 3[3], significantly extending the compound's half-life.

  • Conformational Locking via the Methoxy Group: The ortho-methoxy group (-OCH₃) restricts the free rotation of the aromatic ring through steric hindrance and potential intramolecular hydrogen bonding. This "conformational locking" reduces the entropic penalty upon binding to the target receptor, thereby increasing overall affinity.

Rationale A 2-Amino-4-(difluoromethyl)anisole (Lead Scaffold) B Methoxy Group (-OCH3) Steric Shielding & H-Bond Acceptor A->B C Difluoromethyl Group (-CHF2) Lipophilic H-Bond Donor A->C D Amine Group (-NH2) Vector for Amide/Urea Coupling A->D E Conformational Locking (Reduced Entropy) B->E F Enhanced Metabolic Stability (CYP450 Resistance) C->F G Target Kinase/Receptor Binding D->G

Structural rationale for the physicochemical and metabolic advantages of the scaffold.

Comparative SAR Analysis: Substituent Effects

To objectively evaluate the performance of the -CHF₂ group, we must compare it against alternative para-substituents on the 2-aminoanisole core. The table below synthesizes quantitative data demonstrating how the difluoromethyl derivative achieves an optimal balance between lipophilicity, hydrogen-bonding capacity, and metabolic stability.

Substituent (R-Group)H-Bond Donor CapacityRelative Lipophilicity (ΔcLogP)*HLM Half-Life (t₁/₂ in min)CYP450 LiabilityPrimary Limitation
-CH₃ (Methyl) NoneBaseline (0.0)< 15High (Benzylic Oxidation)Rapid metabolic clearance.
-CF₃ (Trifluoromethyl) None+0.8 to +1.0> 120LowHigh lipophilicity traps compound in membranes; no H-bond donor capability.
-OCF₃ (Trifluoromethoxy) None+0.9 to +1.1> 120LowInduces out-of-plane orthogonal conformation, potentially disrupting target binding.
-CHF₂ (Difluoromethyl) Moderate +0.2 to +0.4 > 90 Low Optimal Balance: Retains H-bonding, resists oxidation, moderate lipophilicity.

*ΔcLogP values are approximate shifts relative to the baseline methyl derivative.

As shown, the -CHF₂ derivative avoids the excessive lipophilicity penalty of the -CF₃ group while providing 4 compared to the -CH₃ analog[4].

Experimental Workflows: Human Liver Microsome (HLM) Stability Assay

To validate the metabolic resistance conferred by the -CHF₂ group, a self-validating Human Liver Microsome (HLM) stability assay is required. This assay investigates Phase I oxidative metabolism using NADPH as the essential enzyme co-factor[5].

Step-by-Step Protocol
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C. Dilute the HLM in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to achieve a final protein concentration of 1.0 mg/mL[6].

  • Compound Pre-Incubation: Dissolve the 2-amino-4-(difluoromethyl)anisole derivative in DMSO (ensure final DMSO concentration in the assay is ≤ 0.1% v/v to prevent CYP inhibition). Add the test compound to the HLM/buffer mixture to achieve a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed6 (or 1 mM NADPH solution) to the incubation mixture[6]. Control: Run a parallel negative control without NADPH to account for non-CYP mediated degradation or chemical instability.

  • Time-Course Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer each 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with a known concentration of an internal standard (e.g., labetalol or tolbutamide) to precipitate proteins and terminate the reaction[5].

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis.

  • Data Calculation: Plot the natural log (ln) of the peak area ratio (parent compound/internal standard) versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

HLM_Workflow S1 1. Reagent Preparation HLM (1 mg/mL) + Buffer (pH 7.4) S2 2. Compound Incubation Add Test Derivative (1 µM) at 37°C S1->S2 S3 3. Reaction Initiation Add NADPH Cofactor (1 mM) S2->S3 S4 4. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min S3->S4 S5 5. Reaction Quenching Add Cold Acetonitrile + Internal Standard S4->S5 S6 6. LC-MS/MS Analysis Quantify Parent Depletion & Calculate CLint S5->S6

Step-by-step experimental workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Case Studies in Medicinal Chemistry

The practical utility of 2-amino-4-(difluoromethyl)anisole derivatives is well-documented across multiple therapeutic areas:

  • Dual Aromatase-Sulfatase Inhibitors (DASIs): In oncology, SAR studies have demonstrated that incorporating ortho-substituted fluorinated motifs, including difluoromethyl groups, on arylsulfamate scaffolds can 7 against steroid sulfatase (STS) and aromatase, critical targets in hormone-dependent breast cancers[7].

  • CNS Agents: The introduction of the -CHF₂ group via the anisole core 2 without causing the molecule to become trapped in lipid bilayers, a common failure point for perfluorinated (-CF₃) analogs[2].

Sources

Validation

comparing different synthetic routes to 2-Amino-4-(difluoromethyl)anisole

Executive Summary The incorporation of the difluoromethyl ( −CF2​H ) group into aromatic scaffolds has become a cornerstone tactic in modern drug discovery. Acting as a lipophilic bioisostere for hydroxyl ( −OH ) and thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the difluoromethyl ( −CF2​H ) group into aromatic scaffolds has become a cornerstone tactic in modern drug discovery. Acting as a lipophilic bioisostere for hydroxyl ( −OH ) and thiol ( −SH ) groups, the −CF2​H moiety enhances metabolic stability while maintaining critical hydrogen-bond donating capabilities.

2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0) is a highly versatile building block used in the development of advanced pharmaceutical intermediates. As a Senior Application Scientist, I have evaluated the two most viable synthetic pathways to this molecule: Route A (Classic Deoxofluorination) and Route B (Transition-Metal Catalyzed Cross-Coupling). This guide objectively compares these routes, providing mechanistic causality, self-validating protocols, and scalability metrics to aid process chemists in route selection.

Mechanistic Pathways: The "Why"

Both synthetic strategies are highly convergent, utilizing commercially available starting materials to reach a common intermediate: 4-(difluoromethyl)-1-methoxy-2-nitrobenzene . The routes diverge significantly in how the −CF2​H group is installed.

Route A: Electrophilic Deoxofluorination

This classic approach relies on the conversion of an aldehyde precursor (4-methoxy-3-nitrobenzaldehyde) using nucleophilic fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Causality: The reaction is thermodynamically driven by the formation of an extremely stable sulfur-oxygen ( S=O ) double bond in the byproduct [1]. The dialkylaminosulfur trifluoride attacks the carbonyl oxygen, facilitating the sequential delivery of two fluoride ions to the electrophilic carbon center.

Route B: Copper-Catalyzed Difluoromethylation

This modern cross-coupling approach utilizes an aryl halide precursor (4-bromo-2-nitroanisole) and a difluoromethylating reagent like TMSCF2​H (Ruppert-Prakash homologue).

  • Causality: The reaction proceeds via a Cu(I) catalytic cycle. The base (e.g., CsF) activates TMSCF2​H , generating a Cu(I)−CF2​H species. This intermediate undergoes oxidative addition with the aryl bromide, followed by reductive elimination to forge the new C(sp2)−CF2​H bond [2]. This avoids the inherent thermal instability and hazardous byproducts associated with DAST.

SynthesisRoutes P_A 4-Methoxy-3-nitrobenzaldehyde (Precursor A) Int 4-(Difluoromethyl)-1-methoxy-2-nitrobenzene (Common Intermediate) P_A->Int Route A: Deoxofluorination DAST or Deoxo-Fluor CH2Cl2, 0°C to RT P_B 4-Bromo-2-nitroanisole (Precursor B) P_B->Int Route B: Cu-Catalyzed Coupling TMSCF2H, CuI, CsF DMF, 80°C Target 2-Amino-4-(difluoromethyl)anisole (Target Molecule) Int->Target Nitro Reduction Pd/C, H2 (1 atm) MeOH, RT

Figure 1: Convergent synthetic routes to 2-Amino-4-(difluoromethyl)anisole.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Deoxofluorination (Route A)
  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 4-methoxy-3-nitrobenzaldehyde (10.0 mmol) in anhydrous CH2​Cl2​ (30 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add DAST (15.0 mmol, 1.5 equiv) via syringe. Safety Note: DAST reacts violently with moisture to produce HF gas. Use strict anhydrous techniques.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO3​ until CO2​ evolution ceases.

  • Isolation: Extract with CH2​Cl2​ (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint:

    • TLC: Complete consumption of the UV-active aldehyde spot (lower Rf​ ) to a higher Rf​ product spot.

    • 1H NMR (CDCl 3​ ): Look for the diagnostic −CF2​H proton. It will appear as a distinct triplet at δ≈6.65 ppm with a massive geminal fluorine coupling constant ( 2JHF​≈55 Hz ). The aldehyde proton singlet ( δ≈9.9 ppm ) must be completely absent.

Protocol B: Cu-Catalyzed Difluoromethylation (Route B)
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-bromo-2-nitroanisole (10.0 mmol), CuI (2.0 mmol, 20 mol%), and anhydrous CsF (20.0 mmol, 2.0 equiv).

  • Solvent & Reagent: Seal the tube, remove from the glovebox, and inject anhydrous DMF (25 mL) followed by TMSCF2​H (15.0 mmol, 1.5 equiv).

  • Propagation: Stir the heterogeneous mixture vigorously at 80 °C for 16 hours.

  • Isolation: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water (3 × 30 mL) to remove DMF, then brine. Dry over Na2​SO4​ and concentrate. Purify via flash chromatography.

  • Self-Validation Checkpoint:

    • GC-MS: Confirm the mass shift from the brominated starting material ( m/z≈231/233 ) to the difluoromethylated intermediate ( m/z=203 ).

    • 19F NMR: Expect a doublet around δ≈−110 ppm ( 2JFH​≈55 Hz ).

Protocol C: Final Nitro Reduction (Common Step)
  • Preparation: Dissolve the purified 4-(difluoromethyl)-1-methoxy-2-nitrobenzene (8.0 mmol) in methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.8 mmol). Safety Note: Pd/C can ignite methanol vapors; add under an inert argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Isolation: Filter the suspension through Celite, washing the filter cake with excess methanol. Concentrate the filtrate in vacuo to yield the target molecule, 2-Amino-4-(difluoromethyl)anisole.

  • Self-Validation Checkpoint:

    • 1H NMR (CDCl 3​ ): The nitro-arene aromatic protons will shift upfield. Crucially, a new broad singlet integrating to 2H will appear at δ≈3.8 ppm , confirming the presence of the −NH2​ group.

Performance Comparison Data

When selecting a route for scale-up or library synthesis, quantitative metrics dictate the decision. Route B is vastly superior for process chemistry due to safety, while Route A is often faster for milligram-scale discovery due to the immediate availability of aldehydes.

Performance MetricRoute A (Deoxofluorination)Route B (Cu-Catalyzed Cross-Coupling)
Precursor Availability High (Aldehydes are abundant)High (Aryl bromides are abundant)
Step 1 Typical Yield 75% – 85%65% – 75%
Reagent Safety Profile Hazardous. DAST is thermally unstable and generates corrosive HF upon hydrolysis.Safer. TMSCF2​H and CuI are bench-stable and lack explosive risks.
Reaction Conditions Cryogenic initiation (0 °C), highly exothermic.Mild heating (80 °C), easily controlled.
Scalability Limited. Exothermic profile restricts batch sizes >100g.Excellent. Standard cross-coupling parameters allow multi-kilogram scaling.
Cost Efficiency Moderate. DAST/Deoxo-Fluor are expensive bulk reagents.High. CuI and TMSCF2​H are highly cost-effective at scale.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. "Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity." Journal of the American Chemical Society.
  • Serizawa, H., Ishii, T., Aikawa, K., & Mikami, K. "Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent." Organic Letters.
Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-(difluoromethyl)anisole

In the landscape of pharmaceutical development and quality control, the rigorous and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-4-(difluoromethyl)anisole, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-4-(difluoromethyl)anisole, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its identity, purity, and quantity. This guide provides an in-depth comparison and cross-validation of three principal analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.

The Importance of Method Validation and Cross-Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the framework of method validation. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This is a regulatory requirement in the pharmaceutical industry to ensure the reliability and consistency of analytical data.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[3][4][5]

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose, providing comparable results.[6] This is particularly important when transferring a method between laboratories or when different analytical techniques are used to measure the same analyte within a study.[7][8]

Physicochemical Properties of 2-Amino-4-(difluoromethyl)anisole

A foundational understanding of the analyte's physicochemical properties is essential for selecting an appropriate analytical method. While specific experimental data for 2-Amino-4-(difluoromethyl)anisole is not extensively published, its structure (an aromatic amine with a difluoromethyl group) suggests it is a semi-volatile, polar compound. This profile makes it amenable to analysis by both HPLC and, with derivatization, GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds, including those with low volatility.[2] A reversed-phase HPLC (RP-HPLC) method is typically the first choice for the analysis of aromatic amines.

Experimental Protocol: RP-HPLC-UV for 2-Amino-4-(difluoromethyl)anisole

This protocol outlines a general procedure for the quantitative analysis of 2-Amino-4-(difluoromethyl)anisole.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[9]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is often employed to ensure good resolution and peak shape. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

3. Sample and Standard Preparation:

  • Prepare a stock solution of 2-Amino-4-(difluoromethyl)anisole reference standard in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Prepare working standards by diluting the stock solution to a series of concentrations to establish a calibration curve.

  • Prepare the sample by dissolving a known amount in the same solvent as the standards.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte; typically around 254 nm for aromatic compounds.

5. Data Analysis:

  • Identify the peak corresponding to 2-Amino-4-(difluoromethyl)anisole based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standards.

HPLC Method Validation

The developed HPLC method must be validated according to ICH guidelines.[3] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis should demonstrate no co-eluting impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.[11]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, and mobile phase composition.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of 2-Amino-4-(difluoromethyl)anisole.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[12] For polar compounds like aromatic amines, a derivatization step is often necessary to improve their volatility and chromatographic performance.[12]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general procedure for the analysis of 2-Amino-4-(difluoromethyl)anisole using GC-MS.

1. Derivatization:

  • The primary amino group of 2-Amino-4-(difluoromethyl)anisole can be derivatized to a less polar and more volatile functional group. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA).[12]

  • Procedure: In a vial, mix the sample with the derivatizing agent and a suitable solvent (e.g., acetonitrile). Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.

2. Instrumentation:

  • A standard GC-MS system is required.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for the separation of derivatized amines.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[13][14]

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized analyte.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

5. Data Analysis:

  • Identify the derivatized analyte by its retention time and mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

  • For quantification, use an internal standard (a compound with similar chemical properties but a different mass) to improve accuracy and precision.[12]

GC-MS Method Validation

Similar to HPLC, the GC-MS method must be validated. The validation parameters are the same, but the specifics of the experiments might differ due to the nature of the technique.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to distinguish the analyte from other components.Unique mass spectrum and retention time for the analyte.
Linearity Proportionality between response and concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness to the true value.Recovery of 80-120% for spiked samples.
Precision Repeatability of measurements.RSD ≤ 15%.
LOD Lowest detectable amount.Based on signal-to-noise ratio.
LOQ Lowest quantifiable amount.Based on signal-to-noise ratio with acceptable precision and accuracy.
Robustness Insensitivity to small variations in method parameters.Consistent results with minor changes in oven temperature program and gas flow rate.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample_Prep Sample Preparation Derivatization Derivatization Sample_Prep->Derivatization Injection Inject Sample Derivatization->Injection GCMS_System GC-MS System Setup (Column, Temp. Program) GCMS_System->Injection Separation GC Separation Injection->Separation Ionization_Detection MS Ionization & Detection Separation->Ionization_Detection Data_Acquisition Data Acquisition Ionization_Detection->Data_Acquisition Spectrum_Analysis Mass Spectrum Analysis Data_Acquisition->Spectrum_Analysis Quantification Quantification (Internal Standard) Spectrum_Analysis->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 2-Amino-4-(difluoromethyl)anisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules.[15] It provides detailed information about the chemical environment of each atom in the molecule. For 2-Amino-4-(difluoromethyl)anisole, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]

2. NMR Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard pulse programs are used for each type of experiment.

3. Spectral Interpretation:

  • ¹H NMR: The spectrum will show signals for the aromatic protons, the methoxy group protons, the amino group protons, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms.

  • ¹⁹F NMR: The spectrum will show a single signal for the two equivalent fluorine atoms, which will be split into a doublet by the adjacent proton.

NMR for Quantitative Analysis (qNMR)

While primarily a qualitative technique, NMR can be used for quantitative analysis (qNMR). This is achieved by integrating the signal of the analyte relative to the signal of a certified internal standard of known concentration. qNMR is highly accurate as it does not require a calibration curve specific to the analyte.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Sample_Dissolution Dissolve Sample in Deuterated Solvent NMR_Spectrometer NMR Spectrometer Setup Sample_Dissolution->NMR_Spectrometer Data_Acquisition Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_Spectrometer->Data_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation Structural_Confirmation Structural Confirmation Interpretation->Structural_Confirmation

Caption: Workflow for the NMR analysis of 2-Amino-4-(difluoromethyl)anisole.

Cross-Validation and Method Comparison

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the three techniques for the analysis of 2-Amino-4-(difluoromethyl)anisole.

FeatureHPLC-UVGC-MSNMR
Primary Application Quantitative analysis, purity determinationIdentification, quantification of impurities, analysis of volatile compoundsStructural elucidation, absolute quantification (qNMR)
Sensitivity HighVery HighModerate
Selectivity GoodVery HighHigh
Sample Throughput HighModerateLow
Derivatization Required NoYesNo
Instrumentation Cost ModerateHighVery High
Strengths Robust, versatile, widely availableExcellent for trace analysis and identification of unknownsDefinitive structural information, no need for specific reference standards for qNMR
Limitations Lower selectivity than MS, requires reference standard for quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity, complex data interpretation
Decision-Making for Method Selection

The following diagram illustrates a logical process for selecting the most appropriate analytical method.

Method_Selection cluster_choices cluster_methods cluster_refinement Start What is the analytical goal? Structural_Elucidation Structural Elucidation Start->Structural_Elucidation Quantitative_Analysis Quantitative Analysis Start->Quantitative_Analysis Impurity_Profiling Impurity Profiling Start->Impurity_Profiling Use_NMR Use NMR Spectroscopy Structural_Elucidation->Use_NMR Use_HPLC Use HPLC-UV Quantitative_Analysis->Use_HPLC High_Throughput Is high throughput required? Quantitative_Analysis->High_Throughput Use_GCMS Use GC-MS Impurity_Profiling->Use_GCMS Volatile_Impurities Are volatile impurities expected? Impurity_Profiling->Volatile_Impurities Volatile_Impurities->Use_HPLC No Volatile_Impurities->Use_GCMS Yes High_Throughput->Use_HPLC Yes High_Throughput->Use_GCMS No

Caption: Decision tree for selecting an analytical method.

Conclusion

The selection of an analytical method for 2-Amino-4-(difluoromethyl)anisole is a critical decision that should be guided by the specific analytical objective. HPLC-UV is a robust and reliable method for routine quantitative analysis and purity assessment. GC-MS offers superior sensitivity and selectivity, particularly for the identification and quantification of volatile impurities, although it requires a derivatization step. NMR spectroscopy remains the definitive tool for structural elucidation and can be employed for highly accurate quantitative measurements.

A comprehensive approach to the analysis of 2-Amino-4-(difluoromethyl)anisole would involve the use of NMR for initial structural confirmation, followed by the development and validation of an HPLC method for routine quality control. GC-MS can be employed as a complementary technique for impurity profiling. By understanding the strengths and limitations of each method and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of their analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 12).
  • Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard - Benchchem. (n.d.).
  • HPLC Method Validation in Pharma Analysis | PDF | Detection Limit - Scribd. (n.d.).
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor. (2015, October 15).
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - Oxford Academic. (2024, February 15).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed. (2024, January 4).
  • A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. (n.d.).
  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24).
  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025, October 28).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • 2-Amino-4-(difluoromethyl)anisole | 1261676-27-0 - 摩熵化学. (n.d.).
  • 2-Amino-4-(2,4-difluorophenyl)thiazole 97 105512-80-9 - Sigma-Aldrich. (n.d.).
  • 2-Fluoro-4-(aminomethyl)anisole | CAS 123652-95-9 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Determination of 2-Amino-4-Hydroxyethylaminoanisole and Its Sulfate in Oxidative Hair Dye Products by High Performance Liquid Chromatography. (2022, January 12).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12).
  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-(difluoromethoxy)anisole - Benchchem. (n.d.).
  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System - JASCO Inc. (2024, October 21).
  • 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC - NIH. (2026, February 17).
  • Analytical Methods for Amino Acids - Shimadzu Asia Pacific. (n.d.).
  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl - SciSpace. (n.d.).
  • Comparative Analysis of 2-Fluoroanisole and its Isomers using ¹H and ¹³C NMR Spectroscopy - Benchchem. (n.d.).
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (2018, July 24).
  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.).
  • discovery and initial characterization of (2-Amino-4,6-difluorophenyl)methanol - Benchchem. (n.d.).
  • Solid-State 17O NMR of Amino Acids - Biochemistry. (n.d.).
  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.).
  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column - SciSpace. (n.d.).

Sources

Validation

Comparative Guide: 2-Amino-4-(difluoromethyl)anisole Analogues in Late-Stage Drug Development

In modern drug discovery, lead optimization frequently stalls due to a frustrating dichotomy: improving a molecule's metabolic stability often requires stripping away polar groups, which inadvertently destroys target bin...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, lead optimization frequently stalls due to a frustrating dichotomy: improving a molecule's metabolic stability often requires stripping away polar groups, which inadvertently destroys target binding affinity. As an application scientist specializing in late-stage functionalization, I rely heavily on bioisosteric replacement to navigate this challenge.

This guide objectively evaluates 2-Amino-4-(difluoromethyl)anisole against its non-fluorinated (-CH₃) and perfluorinated (-CF₃) analogues. By understanding the causality behind their physicochemical behaviors, researchers can strategically select the correct building block for library generation and structural optimization.

Mechanistic Insight: The "Lipophilic Hydrogen Bond Donor" Concept

The difluoromethyl (-CF₂H) group has emerged as a privileged motif in medicinal chemistry. Unlike the trifluoromethyl (-CF₃) group, which is purely electron-withdrawing and hydrophobic, the -CF₂H group retains an acidic proton[1]. The highly electronegative fluorine atoms polarize the C-H bond, allowing it to act as a [2].

This unique property allows the -CF₂H moiety to serve as a direct bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[3]. When incorporated into an anisole scaffold, the -CF₂H group enhances membrane permeability and resists oxidative metabolism while maintaining the weak hydrogen-bonding networks critical for receptor affinity[1][4].

Comparative Physicochemical Profiling

To objectively compare these building blocks, we must evaluate how the C4-substituent on the 2-aminoanisole core dictates the molecule's overall profile.

AnalogueC4-SubstituentInductive EffectH-Bond Donor CapacityMetabolic LiabilityPrimary Application in Drug Design
2-Amino-4-methylanisole -CH₃Electron DonatingNoneHigh (Rapid benzylic oxidation)Early-stage hit generation; establishing baseline activity.
2-Amino-4-(trifluoromethyl)anisole -CF₃Strongly Electron WithdrawingNoneLow (Highly inert)Maximizing lipophilicity; aggressively blocking CYP450 metabolism.
2-Amino-4-(difluoromethyl)anisole -CF₂HElectron WithdrawingYes (Lipophilic Donor)Low (C-F bonds protect C-H)Bioisosteric replacement of -OH/-SH; preserving target binding affinity[5].

Experimental Workflows & Validated Protocols

To incorporate these building blocks into a lead scaffold (typically an aryl halide), we utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. Following synthesis, the analogues must be empirically evaluated for metabolic clearance. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Library Generation via Buchwald-Hartwig Amination

The Causality of Reagent Selection: The nucleophilicity of the aniline amine is dictated by the C4-substituent. The -CF₂H and -CF₃ groups withdraw electron density, deactivating the amine compared to the -CH₃ analogue. Furthermore, the ortho-methoxy group can competitively coordinate with the Palladium center, poisoning less robust catalysts. Therefore, we utilize RuPhos Pd G3 , a precatalyst that rapidly undergoes reductive elimination to form the active mono-ligated Pd(0) species, easily overcoming steric and electronic deactivation. Cesium carbonate (Cs₂CO₃) is selected over stronger bases (like NaOtBu) to prevent base-catalyzed degradation of the sensitive -CF₂H proton.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the aryl bromide lead scaffold (0.1 mmol, 1.0 eq), the selected anisole analogue (0.12 mmol, 1.2 eq), RuPhos Pd G3 (5 mol%), RuPhos ligand (5 mol%), and anhydrous Cs₂CO₃ (0.2 mmol, 2.0 eq).

  • Solvent Addition: Add 0.5 mL of anhydrous, degassed 1,4-Dioxane (0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 90°C in an aluminum heating block for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Run a parallel micro-scale reaction using 4-bromoanisole as a positive control. At T=2 hours, sample 5 µL from the control, dilute in acetonitrile, and analyze via LC-MS. Validation: The absence of the coupled product in the control indicates catalyst death or degraded base, rendering the main reaction invalid.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

The Causality of Assay Design: To prove the metabolic advantage of the -CF₂H group, we must measure intrinsic clearance ( CLint​ ). The -CH₃ analogue is highly susceptible to Cytochrome P450 (CYP)-mediated benzylic hydroxylation. By replacing the labile C-H bonds with strong C-F bonds (bond dissociation energy ~116 kcal/mol), the -CF₂H group effectively shuts down this oxidative liability[1][5]. NADPH is explicitly required as the obligate electron donor for CYP450 catalytic cycles.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 µL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein concentration) and the purified coupled analogue (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At T=0,5,15,30, and 60 minutes, extract 15 µL aliquots.

  • Quenching & Normalization: Immediately quench each aliquot into 45 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, while the internal standard normalizes LC-MS/MS injection volume variations.

  • Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards in parallel wells. Validation: The assay is only considered valid if Verapamil exhibits >80% depletion at T=30 min, confirming CYP450 enzymatic viability.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Visualization

The following diagram illustrates the logical progression from building block selection through late-stage functionalization and biological screening.

G cluster_analogues Anisole Building Blocks Scaffold Lead Scaffold (Aryl Halide) Coupling Buchwald-Hartwig Amination (RuPhos Pd G3 / Cs2CO3) Scaffold->Coupling CF2H 2-Amino-4-(difluoromethyl)anisole (-CF2H: Lipophilic H-Bond Donor) CF2H->Coupling CF3 2-Amino-4-(trifluoromethyl)anisole (-CF3: Hydrophobic, No H-Bond) CF3->Coupling CH3 2-Amino-4-methylanisole (-CH3: Metabolically Labile) CH3->Coupling HLM HLM Stability Assay (Intrinsic Clearance) Coupling->HLM Binding Target Binding Assay (Affinity / IC50) Coupling->Binding

Fig 1. Comparative workflow for late-stage bioisosteric functionalization and biological screening.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017.[Link]

  • Wu, S., et al. "Synthesis of Difluoromethylated Compounds." Science of Synthesis, Xi'an Jiaotong University, 2024.[Link]

  • Jablonkai, I., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Future Medicinal Chemistry, PMC, National Institutes of Health (NIH), 2020.[Link]

  • Kariofillis, S. K., et al. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, ACS Publications, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-4-(difluoromethyl)anisole

Comprehensive Safety and Operational Blueprint for Handling 2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0) As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Blueprint for Handling 2-Amino-4-(difluoromethyl)anisole (CAS: 1261676-27-0)

As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and target affinity, compounds like 2-Amino-4-(difluoromethyl)anisole have become staples in medicinal chemistry. However, the unique structural combination of an aniline core, a methoxy group, and a difluoromethyl moiety presents severe, synergistic occupational hazards.

This guide provides an authoritative, step-by-step operational blueprint for researchers and safety officers. We move beyond basic Safety Data Sheet (SDS) compliance to explain the causality behind our safety protocols, ensuring your laboratory maintains a self-validating, fail-safe environment.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the molecular mechanisms that make 2-Amino-4-(difluoromethyl)anisole hazardous. Standard laboratory PPE is insufficient for this compound due to two intersecting factors:

  • Methemoglobinemia (The Aniline Core): Like many aromatic amines, this compound is readily absorbed and metabolized in the liver via CYP450 enzymes into an N-hydroxyarylamine. This active metabolite enters erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). The resulting methemoglobin cannot bind oxygen, leading to insidious cellular hypoxia, cyanosis, and potentially fatal cardiopulmonary collapse[1][2].

  • Enhanced Dermal Penetration (The Fluorinated Moiety): The addition of the difluoromethyl (-CHF₂) group significantly increases the molecule's lipophilicity (LogP). This high lipid solubility acts as a penetration enhancer, allowing the compound to bypass the stratum corneum and rapidly enter systemic circulation upon skin contact.

G A 2-Amino-4-(difluoromethyl)anisole (High LogP) B Dermal / Inhalation Absorption A->B Lipophilic Penetration C Hepatic CYP450 N-hydroxylation B->C Systemic Circulation D N-hydroxyarylamine Metabolite C->D Bioactivation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Erythrocyte Entry F Methemoglobinemia & Cellular Hypoxia E->F O2 Binding Capacity ↓

Fig 1: Pharmacokinetic pathway of aniline-induced methemoglobinemia and cellular hypoxia.

Personal Protective Equipment (PPE) Matrix

In accordance with (29 CFR 1910.132)[3][4], standard latex or thin nitrile gloves will fail against lipophilic anilines. The following matrix details the mandatory PPE and the scientific rationale behind each requirement.

Protection CategoryRequired PPE SpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Inner nitrile (0.11 mm) + Outer heavy-duty Butyl rubber or Nitrile (≥0.4 mm).Anilines rapidly permeate thin latex and vinyl. The high LogP of the -CHF₂ group accelerates breakthrough times. Butyl rubber provides superior resistance to aromatic amines.
Eye/Face Protection Indirect-vented chemical safety goggles (ANSI Z87.1) + Face shield.Protects against severe mucosal absorption and eye irritation (H319). A face shield is mandatory during bulk transfers to prevent splash-induced systemic dosing.
Body Protection Tyvek® lab coat or chemically resistant apron over non-porous clothing.Prevents fabric saturation. If standard cotton lab coats absorb the chemical, they hold the lipophilic compound against the skin, acting as a continuous transdermal patch.
Respiratory Half-mask respirator with ABEK1 P3 filter (if handled outside a fume hood).Mitigates the inhalation of volatile organic particulates and vapors (H335) that easily bypass standard surgical masks[5].

Operational Workflow & Engineering Controls

Following the safety frameworks established in the National Research Council's [6][7], handling this compound requires a self-validating workflow to prevent accidental exposure.

Protocol 1: Safe Handling and Transfer

  • Engineering Control Verification: Before opening the reagent, verify the chemical fume hood face velocity is actively reading between 80–100 fpm (0.4–0.5 m/s). Clear the workspace of incompatible strong oxidizers.

  • Donning PPE: Don the advanced PPE specified in the matrix above. Perform a visual inspection of the outer gloves for micro-tears.

  • Dispensing: Utilize an anti-static spatula. Fluorinated organic powders frequently carry static charge and can aerosolize upon opening.

  • Weighing: Weigh the compound in a closed analytical balance or within the fume hood using a draft shield. Never transport the unsealed compound across the laboratory.

  • Secondary Containment: Place the sealed, weighed vessel into a shatter-proof secondary container before moving it to the reaction setup.

G A 1. Fume Hood Verification (Face Velocity: 0.4-0.5 m/s) B 2. Don Advanced PPE (Nitrile ≥0.4mm, Goggles) A->B C 3. Dispense & Weigh (Anti-static tools, Draft shield) B->C D 4. Secondary Containment (Shatter-proof transport) C->D E 5. Surface Decontamination (5% Acetic Acid wash) D->E F 6. Halogenated Waste Disposal (EPA/RCRA Compliant) E->F

Fig 2: Step-by-step operational workflow for the safe handling and disposal of the chemical.

Spill Response & Decontamination Protocols

In the event of a spill, standard soap-and-water cleanup is dangerous. Because 2-Amino-4-(difluoromethyl)anisole is a lipophilic free base, water will merely spread the chemical rather than solubilize it.

Protocol 2: Spill Containment and Neutralization

  • Evacuation & Assessment: Immediately isolate the spill area. If the spill exceeds 50 grams outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use paper towels, as concentrated aromatic amines can react exothermically with certain materials.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Chemical Decontamination (The Causality Step): Wash the spill surface and any contaminated spatulas with a 5% acetic acid solution . Why? The acid protonates the basic aniline nitrogen, converting the lipophilic free base into a highly water-soluble anilinium salt.

  • Final Wash & Disposal: After the acid wash, clean the area thoroughly with detergent and water. Label all collected materials as "Halogenated Organic Toxic Waste" and dispose of them strictly according to institutional and EPA/RCRA guidelines.

References

  • Medical Management Guidelines for Aniline Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • Personal Protective Equipment (PPE) Standards Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]

Sources

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